Product packaging for 4-Benzylbenzenesulfonamide(Cat. No.:CAS No. 1145-60-4)

4-Benzylbenzenesulfonamide

Cat. No.: B074311
CAS No.: 1145-60-4
M. Wt: 247.31 g/mol
InChI Key: XIXRYMWTIKMPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzylbenzenesulfonamide is a high-purity synthetic small molecule belonging to the benzenesulfonamide class, a group of compounds recognized for their significant biological and pharmacological research value. Its core structure features a biphenyl system with a sulfonamide functional group, making it a compound of interest in medicinal chemistry and drug discovery research. This molecule is primarily investigated for its potential as a key scaffold or intermediate in the development of enzyme inhibitors. Researchers utilize this compound to study its interaction with various carbonic anhydrase isoforms, as the sulfonamide group is a known zinc-binding function that can potently inhibit these enzymes. This mechanism is relevant for exploring pathways involved in conditions such as glaucoma, epilepsy, and cancer. Beyond carbonic anhydrase, its applications extend to probing the structure-activity relationships (SAR) of cyclooxygenase (COX) inhibitors and other therapeutic targets. It serves as a valuable building block for synthesizing more complex molecules and as a reference standard in analytical chemistry. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this compound is an essential tool for scientists in biochemistry, pharmacology, and chemical biology for in vitro assay development and fundamental mechanistic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2S B074311 4-Benzylbenzenesulfonamide CAS No. 1145-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXRYMWTIKMPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482770
Record name 4-BENZYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-60-4
Record name 4-BENZYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Sulfonamide Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Benzylbenzenesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously introduced in the Prontosil antibiotics that revolutionized medicine in the 1930s.[1] This moiety (R-SO₂NR'R'') is a privileged structure, meaning it is frequently found in biologically active compounds due to its unique chemical properties. It can act as a hydrogen bond donor and acceptor, engage in various non-covalent interactions, and serve as a stable, non-hydrolyzable mimic of a peptide bond.[2]

This guide focuses on This compound , a specific derivative within this important class. Its structure features a benzenesulfonamide core with a benzyl group (-CH₂-Ph) at the para-position of the phenyl ring. This substitution pattern distinguishes it from its more commonly cited isomer, N-benzylbenzenesulfonamide, where the benzyl group is attached to the sulfonamide nitrogen. The presence of the benzyl group adds lipophilicity and potential for π-π stacking interactions, making it an intriguing building block for drug discovery and materials science. As a Senior Application Scientist, this document aims to provide a comprehensive overview of its chemical properties, synthesis, and characterization, offering both foundational knowledge and field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The key properties of this compound are summarized below.

PropertyValueSource / Notes
Chemical Formula C₁₃H₁₃NO₂SCalculated
Molecular Weight 247.31 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 1709-54-2[3]
Appearance White to off-white solidTypical for related sulfonamides
Melting Point Not availableData for the closely related N-benzylbenzenesulfonamide is 89.2 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethanol.Inferred from general sulfonamide properties

The structure consists of a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen atom and the C4 carbon of a benzyl-substituted phenyl ring. The sulfonamide N-H protons are weakly acidic, a key feature influencing the molecule's reactivity and biological interactions.

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonamides is a well-established process in organic chemistry, typically proceeding through a nucleophilic substitution reaction between a sulfonyl chloride and an amine.[1] For this compound, a logical and efficient pathway involves the reaction of 4-benzylbenzenesulfonyl chloride with ammonia.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: first, the preparation of the key intermediate, 4-benzylbenzenesulfonyl chloride, followed by its amination.

G cluster_0 Stage 1: Preparation of Sulfonyl Chloride cluster_1 Stage 2: Amination A Diphenylmethane C 4-Benzylbenzenesulfonyl Chloride A->C Electrophilic Aromatic Substitution (Sulfonation) B Chlorosulfonic Acid E This compound (Final Product) C->E Nucleophilic Substitution C->E D Ammonia (aq.)

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[1]

Objective: To synthesize this compound from 4-benzylbenzenesulfonyl chloride.

Materials:

  • 4-Benzylbenzenesulfonyl chloride

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-benzylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).

  • Amination: Cool the solution to 0 °C using an ice bath. Add concentrated ammonium hydroxide (2.0 eq) dropwise to the stirring mixture.

    • Scientist's Insight: The reaction is exothermic; slow, dropwise addition at 0 °C is crucial to control the reaction rate and prevent side product formation. The use of excess ammonia drives the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexane. The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Self-Validation: The water wash removes excess ammonia and ammonium salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a white solid.

Analytical Characterization

Rigorous structural confirmation is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on analogous structures.[5][6]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8-7.9 ppm (d, 2H): Protons on the sulfonated ring, ortho to the SO₂ group. They are deshielded by the electron-withdrawing sulfonyl group.

    • δ ~7.2-7.4 ppm (m, 7H): A complex multiplet corresponding to the five protons of the benzyl phenyl ring and the two protons on the sulfonated ring, meta to the SO₂ group.

    • δ ~4.8 ppm (br s, 1H): The acidic proton on the sulfonamide nitrogen (-SO₂NH ₂). This peak may be broad and its position can vary with concentration and solvent.

    • δ ~4.1 ppm (s, 2H): The two protons of the methylene bridge (-CH₂ -Ph).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~140-145 ppm: Quaternary carbons of the sulfonated ring.

    • δ ~127-130 ppm: Aromatic carbons from both phenyl rings.

    • δ ~47 ppm: The methylene bridge carbon (-CH₂ -Ph).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[7][8][9]

  • ~3350-3250 cm⁻¹ (strong, sharp peaks): N-H stretching vibrations of the primary sulfonamide group. The presence of two peaks is characteristic of a primary sulfonamide (symmetric and asymmetric stretches).

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~1350-1310 cm⁻¹ and ~1170-1150 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching, respectively. These are highly characteristic and reliable peaks for identifying the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[4][10]

  • Molecular Ion (M⁺): Expected at m/z = 247.

  • Key Fragmentation Pathways:

    • Loss of SO₂ (m/z = 64) to give a fragment at m/z = 183.

    • Benzylic cleavage to form the stable benzyl cation (C₇H₇⁺) at m/z = 91 (tropylium ion), which is often a very prominent peak for benzyl-containing compounds.

    • Cleavage to form the 4-benzylphenyl radical cation.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Inhibitor Design: The sulfonamide moiety is a key pharmacophore in inhibitors of various enzymes, most notably carbonic anhydrases and kinases.[11][12] The 4-benzyl group can be strategically utilized to occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity and selectivity. For instance, benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment.[13]

  • Building Block in Organic Synthesis: The acidic N-H protons can be deprotonated to form an anion, which can then be alkylated or arylated to create a library of N-substituted sulfonamides for screening in drug discovery campaigns.[5][14] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR).[15]

  • Sulfa Drug Analogs: As a structural analog of classic "sulfa drugs," it serves as a template for developing novel antibacterial agents or other therapeutics that leverage the well-understood properties of the benzenesulfonamide core.[1]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. The following guidelines are based on safety data sheets for structurally related sulfonamides.[16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16]

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from strong oxidizing agents.

References

The N-Benzylbenzenesulfonamide Moiety: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylbenzenesulfonamide core is a versatile and highly significant pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the N-benzylbenzenesulfonamide moiety, with a focus on its applications in oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

Derivatives of N-benzylbenzenesulfonamide have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

One of the primary mechanisms of action is the inhibition of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that is often overexpressed in various cancers.[1][2] Inhibition of TrkA disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and metastasis.[3][4]

Another significant target is Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many hypoxic solid tumors.[5] CA IX plays a crucial role in regulating the tumor microenvironment by maintaining a favorable pH for tumor cell survival and proliferation.[5] N-benzylbenzenesulfonamide derivatives have been shown to be potent inhibitors of CA IX, leading to apoptosis and cell cycle arrest in cancer cells.[6]

The following table summarizes the in vitro anticancer activity of selected N-benzylbenzenesulfonamide derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
BS1 K562 (Leukemia)0.172[7]
BS2 K562 (Leukemia)0.246[7]
BS3 K562 (Leukemia)0.078[7]
BS4 K562 (Leukemia)0.173[7]
5i T-47D (Breast Cancer)19.7[8]
6c SK-N-MC (Neuroblastoma)25.2[8]
6d MDA-MB-231 (Breast Cancer)30.4[8]
AL106 U87 (Glioblastoma)58.6[2]
12d MDA-MB-468 (Breast Cancer)3.99[9]
12i MDA-MB-468 (Breast Cancer)1.48[9]
23 IGR39 (Melanoma)27.8[10]
23 MDA-MB-231 (Triple-Negative Breast Cancer)20.5[10]
4e MDA-MB-231 (Triple-Negative Breast Cancer)3.58[5]
4g MCF-7 (Breast Cancer)2.55[5]

Antimicrobial Activity

The N-benzylbenzenesulfonamide scaffold has a long-standing history in the development of antimicrobial agents, dating back to the discovery of sulfa drugs. Modern derivatives continue to show significant potential in combating bacterial and fungal infections. These compounds often act by inhibiting essential metabolic pathways in microorganisms.

The following table presents the minimum inhibitory concentration (MIC) values for selected N-benzylbenzenesulfonamide derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
5a S. aureus3.9[11]
5a A. xylosoxidans3.9[11]
5c Gram-negative and gram-positive bacteria-[12]
I S. aureus32-512[13]
II S. aureus32-512[13]
4e S. aureus-[5][6]
4g S. aureus-[5][6]
4h S. aureus-[5][6]

Antiviral Activity

Several N-benzylbenzenesulfonamide derivatives have demonstrated promising antiviral activity against a range of viruses. For instance, some N-benzenesulphonyl-2-(2- or 3-pyridylethyl)-benzimidazoles have shown antiviral effects at micromolar concentrations.[14] More recently, N-benzyl indole derivatives have been identified as inhibitors of SARS-CoV-2 replication with EC50 values in the low micromolar range.[15] Additionally, certain benzenesulfonamide derivatives have been investigated for their potential against Influenza A virus.[16]

The following table summarizes the in vitro antiviral activity of selected N-benzylbenzenesulfonamide derivatives.

Compound IDVirusEC50 (µM)Reference
1e Enterovirus 715.7 - 12[17]
5c SARS-CoV-29.41[15]
5e SARS-CoV-29.397[15]
5i SARS-CoV-26.769[15]
5g SARS-CoV-214.48[15]
11l HIV-1 NL4-30.09[18]

Enzyme Inhibition

The N-benzylbenzenesulfonamide moiety is a well-established inhibitor of various enzymes, with carbonic anhydrases (CAs) being a primary target. As mentioned earlier, the inhibition of tumor-associated CA IX is a key mechanism for the anticancer activity of these compounds. Derivatives have also shown potent inhibition against other CA isoforms, such as CA I, II, and XII.[19][20]

The following table provides the inhibition constants (Ki) for selected N-benzylbenzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound IDhCA IsoformKi (nM)Reference
27 hCA II2.8[19]
35 hCA XII7.2[19]
7c hCA VIIsubnanomolar[21]
7h hCA VIIsubnanomolar[21]
7m hCA VIIsubnanomolar[21]
7o hCA VIIsubnanomolar[21]
12i hCA IX38.8[9]
4e hCA IX10.93 (IC50)[5][6]
4g hCA IX16.96 (IC50)[6]
4h hCA IX25.06 (IC50)[6]
Gln-disubstituted derivative hCA IX29.6[22]
Ser-disubstituted derivative hCA IX8.7[22]
Ala-disubstituted derivative hCA IX8.4[22]

Experimental Protocols

Synthesis of a Representative N-Benzylbenzenesulfonamide Derivative: N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol describes a general two-step synthesis of an N-benzylbenzenesulfonamide derivative.[23]

Step 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

  • In a two-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxybenzylamine (49.6 mmol) and triethylamine (49.6 mmol) in dichloromethane (100 mL).

  • Cool the mixture in an ice-water bath.

  • Add 2-nitrobenzenesulfonyl chloride (45.1 mmol) to the stirred mixture over 5 minutes.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Quench the reaction by adding 1 M HCl (100 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 (100 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield pure N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals.

Step 2: Alkylation to form N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

  • In a two-necked, round-bottomed flask, combine N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (31.0 mmol) and potassium carbonate (93.1 mmol) in anhydrous dimethylformamide (40 mL).

  • To the stirred mixture, add 3-phenylpropyl bromide (34.1 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture in a 60°C oil bath for 70 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (150 mL).

  • Collect the resulting precipitate by vacuum filtration and wash it with water.

  • Dry the precipitate under vacuum to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO2.

  • Treat the cells with various concentrations of the N-benzylbenzenesulfonamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 4 hours in the incubator.

  • Add 100 µL of the solubilization solution to each well.

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare serial two-fold dilutions of the N-benzylbenzenesulfonamide derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay: Carbonic Anhydrase IX

This assay measures the esterase activity of CA IX.

  • In a 96-well plate, add the CA IX enzyme solution to each well.

  • Add varying concentrations of the N-benzylbenzenesulfonamide inhibitor to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).

  • Measure the increase in absorbance at 400 nm at regular intervals using a microplate reader. The product of p-NPA hydrolysis, p-nitrophenol, is yellow.

  • The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Visualizations

Signaling Pathways

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Activates RAS RAS TrkA->RAS Activates N-benzylbenzenesulfonamide N-benzylbenzenesulfonamide Derivative N-benzylbenzenesulfonamide->TrkA Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

CAIX_Tumor_Microenvironment cluster_tumor_cell Hypoxic Tumor Cell cluster_extracellular Tumor Microenvironment CAIX Carbonic Anhydrase IX (CAIX) Ext_H+ Extracellular H+ (Acidosis) CAIX->Ext_H+ Catalyzes Ext_HCO3- Extracellular HCO3- CAIX->Ext_HCO3- Glycolysis Increased Glycolysis H+ Intracellular H+ Glycolysis->H+ Produces HCO3- Intracellular HCO3- pH_reg Intracellular pH Regulation HCO3-->pH_reg Buffers CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Ext_HCO3-->HCO3- Transport N-benzylbenzenesulfonamide N-benzylbenzenesulfonamide Derivative N-benzylbenzenesulfonamide->CAIX Inhibits

Experimental Workflows

Drug_Discovery_Workflow Start Start Synthesis Synthesis of N-benzylbenzenesulfonamide Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) Characterization->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical End End Preclinical->End

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with Compounds Incubation1->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Measurement Measure Absorbance Solubilization->Measurement End End Measurement->End

References

4-Benzylbenzenesulfonamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-benzylbenzenesulfonamide, a core scaffold in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and diverse biological activities, with a focus on its roles as a γ-secretase inhibitor, a glucocorticoid receptor antagonist, and an antimicrobial agent. Experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The presence of a benzyl group attached to the nitrogen atom is a key structural feature.

Physicochemical Properties

While extensive experimental data for the parent this compound is limited in publicly available literature, computed properties and data for closely related analogs provide valuable insights.

PropertyValue (for 4-amino-N-benzylbenzenesulfonamide)Reference
Molecular FormulaC13H14N2O2S[1]
Molecular Weight262.33 g/mol [1]
XLogP31.7[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count4[1]

Crystal Structure:

Crystallographic data for N-allyl-N-benzyl-4-methylbenzenesulfonamide, a closely related derivative, reveals an orthorhombic Pna21 space group.[2] The key bond lengths are approximately 1.47 Å for N-C, 1.76 Å for S-C, and 1.64 Å for N-S.[2] The sulfur atom exhibits a slightly distorted tetrahedral geometry.[2]

Synthesis of this compound Derivatives

The synthesis of N-benzylbenzenesulfonamides is typically achieved through a two-step process, which can also be adapted into a one-pot synthesis for improved efficiency.[2][3]

Experimental Protocol: Two-Step Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide [2]

Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide

  • Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.

  • Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.

  • Follow with the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

  • Wash the organic layer three times with water and once with brine.

  • Back-extract the aqueous layers with 10 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Recrystallize the crude product from ethanol.

Step 2: Benzylation to N-Allyl-N-benzyl-4-methylbenzenesulfonamide

  • Add N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) dropwise to a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran.

  • Add 0.535 M sodium hydroxide (10 mL, 5.35 mmol) dropwise.

  • Stir the mixture for 24 hours at room temperature.

  • Isolate the resulting white precipitate via vacuum filtration.

  • Recrystallize the crude product from ethanol to yield white crystals.

A one-pot synthesis protocol offers a more streamlined approach to obtaining N-benzyl-4-methylbenzenesulfonamides.[4]

cluster_synthesis Synthesis Workflow 4-methylbenzenesulfonyl_chloride 4-Methylbenzenesulfonyl Chloride Sulfonamide_Intermediate Sulfonamide Intermediate 4-methylbenzenesulfonyl_chloride->Sulfonamide_Intermediate Step 1: Sulfonamide Formation Primary_Amine Primary Amine (e.g., Allylamine) Primary_Amine->Sulfonamide_Intermediate Step 1: Sulfonamide Formation Final_Product N-Benzyl-4-methyl- benzenesulfonamide Derivative Sulfonamide_Intermediate->Final_Product Step 2: Benzylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Final_Product Step 2: Benzylation

Synthesis of N-Benzyl-4-methylbenzenesulfonamide Derivatives.

Biological Activities and Mechanisms of Action

The N-benzylbenzenesulfonamide scaffold is a versatile pharmacophore found in compounds with a range of biological activities.

Inhibition of γ-Secretase

Certain N-benzylbenzenesulfonamide derivatives have been reported to inhibit γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[2] γ-Secretase is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides that form plaques in the brain.

Quantitative Data for γ-Secretase Inhibitors:

Experimental Protocol: In Vitro γ-Secretase Activity Assay

A common method for assessing γ-secretase inhibition involves a cell-free assay using purified enzyme and a fluorogenic substrate.

  • Prepare a reaction mixture containing purified γ-secretase, a fluorogenic substrate (e.g., a peptide sequence from APP with fluorescent tags), and a suitable buffer.

  • Add the test compound (e.g., a this compound derivative) at various concentrations.

  • Incubate the mixture at 37°C.

  • Measure the fluorescence intensity over time. A decrease in the rate of fluorescence increase indicates inhibition of γ-secretase activity.

  • Calculate the IC50 value from the dose-response curve.

cluster_gamma_secretase γ-Secretase Signaling Pathway in Alzheimer's Disease APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTFbeta C99 (β-CTF) APP->CTFbeta Cleavage beta_secretase β-Secretase beta_secretase->sAPPb beta_secretase->CTFbeta gamma_secretase γ-Secretase Abeta Amyloid-β (Aβ) gamma_secretase->Abeta AICD AICD gamma_secretase->AICD CTFbeta->Abeta Cleavage CTFbeta->AICD Cleavage Plaques Amyloid Plaques Abeta->Plaques Inhibitor N-Benzylbenzene- sulfonamide Derivative Inhibitor->gamma_secretase Inhibits

Inhibition of the γ-Secretase Pathway by N-Benzylbenzenesulfonamide Derivatives.
Glucocorticoid Receptor Antagonism

N-Benzylbenzenesulfonamide derivatives have also been identified as nonsteroidal antagonists of the glucocorticoid receptor (GR).[8][9][10] The GR is a ligand-activated transcription factor that plays a crucial role in inflammation, metabolism, and the stress response. GR antagonists have therapeutic potential in conditions associated with excess glucocorticoid activity.

Quantitative Data for Glucocorticoid Receptor Antagonists:

A study on N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives identified a 4-cyano derivative as a potent GR antagonist with an IC50 value of 1.43 μM.[8] This compound displayed good selectivity for GR over other steroid receptors.[8] Another non-steroidal GR antagonist was found to have a Ki of 13.2 nM.[11]

Experimental Protocol: Glucocorticoid Receptor Antagonist Assay (Reporter Gene Assay)

  • Culture cells (e.g., HEK293) that are co-transfected with a GR expression vector and a reporter vector containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase).

  • Treat the cells with a known GR agonist (e.g., dexamethasone) in the presence and absence of the test compound (N-benzylbenzenesulfonamide derivative) at various concentrations.

  • After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • A decrease in agonist-induced reporter activity indicates GR antagonism.

  • Calculate the IC50 or Ki value from the dose-response curve.

cluster_gr_pathway Glucocorticoid Receptor (GR) Signaling Pathway Glucocorticoid Glucocorticoid (Agonist) GR_complex GR-Hsp90 Complex (Cytoplasm) Glucocorticoid->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change Nucleus Nucleus GR_active->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) on DNA Nucleus->GRE Binds Transcription Gene Transcription (e.g., anti-inflammatory genes) GRE->Transcription Antagonist N-Benzylbenzene- sulfonamide Derivative Antagonist->GR_complex Competitively Binds & Inhibits Activation

Antagonism of the Glucocorticoid Receptor Signaling Pathway.
Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. While specific data for this compound is sparse, numerous derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12][13][14]

Quantitative Data for Antimicrobial Activity:

The antimicrobial efficacy of sulfonamides is typically reported as the Minimum Inhibitory Concentration (MIC). For a series of benzenesulfonamide-bearing imidazole derivatives, MIC values against various bacterial and fungal strains ranged from 0.5 to 64 µg/mL.[12] Another study on sulfone and sulfonamide derivatives reported MICs in the range of 125–3000 μM against a panel of pathogenic bacteria and fungi.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [15]

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacokinetics

The pharmacokinetic properties of sulfonamides can vary significantly based on their specific chemical structures. A general review of the clinical pharmacokinetics of sulfonamides and their N4-acetyl derivatives is available, though specific data for this compound is not provided.[16] A study on the synthetic opioid isotonitazene, which contains a benzyl moiety, reported a half-life of 23.4 to 63.3 minutes in rats.[17] This highlights the importance of empirical determination of pharmacokinetic parameters for each specific derivative.

Conclusion

This compound represents a valuable scaffold in drug discovery, with derivatives demonstrating a wide array of biological activities. Its synthetic accessibility and the potential for chemical modification make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders and inflammatory conditions to infectious diseases. Further investigation is warranted to fully elucidate the structure-activity relationships and pharmacokinetic profiles of this compound and its analogs to unlock their full therapeutic potential.

References

The Ascendant Trajectory of 4-Benzylbenzenesulfonamides: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 4-benzylbenzenesulfonamide scaffold has emerged as a privileged structure, underpinning the development of a diverse array of potent and selective therapeutic agents. This technical guide delves into the core aspects of the discovery and synthesis of novel this compound analogues, offering a comprehensive resource for researchers, scientists, and drug development professionals. The document outlines key synthetic strategies, summarizes significant biological activities, and provides detailed experimental protocols for core methodologies.

Core Synthetic Strategies: Building the this compound Backbone

The synthesis of this compound analogues typically follows a convergent approach, capitalizing on robust and well-established chemical transformations. The primary methodologies involve the reaction of a substituted benzylamine with a 4-substituted benzenesulfonyl chloride or the coupling of a 4-aminobenzenesulfonamide with a substituted benzaldehyde followed by reduction.

A generalized synthetic workflow is depicted below:

G cluster_methods Synthetic Methods Substituted Benzylamine Substituted Benzylamine Method A Sulfonylation Substituted Benzylamine->Method A 4-Substituted Benzenesulfonyl Chloride 4-Substituted Benzenesulfonyl Chloride 4-Substituted Benzenesulfonyl Chloride->Method A 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide Method B Reductive Amination 4-Aminobenzenesulfonamide->Method B Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Method B Final Product This compound Analogues Method A->Final Product Method B->Final Product Method C Buchwald-Hartwig Coupling Method C->Final Product Alternative Route

General Synthetic Routes to this compound Analogues
Experimental Protocol: General Procedure for Reductive Amination

A common and versatile method for the synthesis of 4-((benzyl)amino)benzenesulfonamide analogues is reductive amination.[1]

  • Imine Formation: Equimolar amounts of a substituted benzaldehyde and a 4-aminobenzenesulfonamide derivative are dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of acetic acid is often added to facilitate the reaction. The mixture is stirred at room temperature or gentle heat until imine formation is complete, as monitored by thin-layer chromatography (TLC).

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, typically sodium borohydride, is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the imine is fully reduced.

  • Work-up and Purification: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired this compound analogue.

An alternative route for certain analogues involves a Buchwald-Hartwig type coupling reaction between a halo-benzenesulfonamide and a benzylamine.[1]

Diverse Pharmacological Activities: A Summary of Quantitative Data

This compound analogues have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various diseases. The following tables summarize key quantitative data for different therapeutic areas.

Table 1: Anticonvulsant Activity of Benzenesulfonamide Derivatives[2][3]
CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Protective Index (PI)
18b (2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide)16.36-24.8
12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide)-22.5020.4
Ethosuximide (control) ->300-

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Table 2: 12-Lipoxygenase (12-LOX) Inhibitory Activity[1]
CompoundModificationIC50 (µM)
1 (HTS hit)-4.8
19 3-Cl on benzyl ring6.2
22 4-Br on benzyl ring2.2
27 4-Cl on benzyl ring6.3
35 (ML355) Thiazole replaced with 2-benzothiazole0.27
36 Thiazole replaced with benzoxazole0.45
37 Thiazole replaced with benzimidazole0.98
39 4-Methyl on benzothiazole ring0.24
Table 3: Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitory Activity[4]
CompoundhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)
3a 29.70 ± 3.1837.16 ± 7.5534.02 ± 5.90
3c 12.11 ± 1.1210.68 ± 0.9815.17 ± 2.11
3f 9.85 ± 0.9522.41 ± 3.148.91 ± 1.65
3g 4.07 ± 0.3815.23 ± 1.4511.24 ± 1.98
Table 4: Anticancer Activity against Glioblastoma (GBM) Cells[5][6]
Compound% Growth Inhibition (100 µM) in U87 cellsIC50 (µM) in U87 cells
AL106 7858.6
AL34 64.7-
AL110 53.3-
Cisplatin (control) 90-

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of this compound analogues are attributed to their interaction with specific molecular targets. For instance, their role as carbonic anhydrase inhibitors is crucial in cancer therapy, where they counteract tumor-induced acidosis.

cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia Glycolysis Glycolysis Hypoxia->Glycolysis induces Lactic Acid Lactic Acid Glycolysis->Lactic Acid produces Extracellular Acidosis Extracellular Acidosis Lactic Acid->Extracellular Acidosis leads to CAIX Carbonic Anhydrase IX (CAIX) Extracellular Acidosis->CAIX upregulates CAIX->Extracellular Acidosis maintains Apoptosis Apoptosis / Cell Death CAIX->Apoptosis inhibition leads to 4_Benzylbenzenesulfonamide_Analogue This compound Analogue 4_Benzylbenzenesulfonamide_Analogue->CAIX inhibits

Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of novel compounds against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO2 hydrase assay.[2]

  • Enzyme and Inhibitor Preparation: Solutions of purified hCA isoforms (e.g., hCA I, II, IX, XII) and the test compounds are prepared in appropriate buffers.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated solution in a stopped-flow instrument.

  • Data Acquisition and Analysis: The change in pH is monitored over time using a pH indicator. The initial rates of reaction are determined, and the concentration of inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Structure-activity relationship (SAR) studies have shown that modifications to both the benzyl and the benzenesulfonamide moieties can significantly modulate potency and selectivity.[1][3] Future research will likely focus on optimizing the pharmacokinetic properties of these analogues to enhance their drug-like characteristics and clinical potential. The versatility of their synthesis and the breadth of their biological activities ensure that 4-benzylbenzenesulfonamides will remain a prominent area of investigation in the quest for novel and effective medicines.

References

physicochemical characteristics of 4-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of Benzyl-Substituted Benzenesulfonamides

This technical guide provides a detailed overview of the physicochemical characteristics of benzyl-substituted benzenesulfonamides, with a primary focus on N-Benzylbenzenesulfonamide, a representative member of this class of compounds. Due to the limited availability of experimental data for 4-Benzylbenzenesulfonamide, this document leverages data from closely related analogs to provide a comprehensive profile for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The following table summarizes the key physicochemical properties of N-Benzylbenzenesulfonamide and related compounds for comparative analysis.

PropertyN-BenzylbenzenesulfonamideBenzenesulfonamide4-Methyl-N-(phenylmethyl)benzenesulfonamide
Molecular Formula C13H13NO2SC6H7NO2SC14H15NO2S
Molecular Weight 247.31 g/mol 157.19 g/mol 261.34 g/mol [1]
Melting Point 85-86 °C[2]149-152 °C[3][4]114-116°C[1]
Boiling Point 409.5±38.0 °C (Predicted)[2]315.5±25.0 °C (Predicted)[3]Not Available
Density 1.232±0.06 g/cm3 (Predicted)[2]1.274 g/cm3 (Estimate)[3]Not Available
Water Solubility Poorly soluble4.3 g/L (16 °C)[3]Not Available
Solubility in Organic Solvents Soluble in ethanol and ether[3]Soluble in chloroform, ethyl acetate[1]Soluble in chloroform, ethyl acetate[1]
pKa 11.21±0.30 (Predicted)[2]10.1 (at 25 °C)[3]Not Available
Appearance White to light brown solid[2]White to off-white crystalline solid[5]White solid[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate determination of physicochemical properties.

Synthesis of N-Benzylbenzenesulfonamide

A common method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base.

Materials:

  • Benzenesulfonyl chloride

  • Benzylamine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[6]

  • Purification: Recrystallize the crude product from ethanol to afford pure N-benzylbenzenesulfonamide as a solid.[6]

Determination of pKa by Liquid Chromatography

The dissociation constant (pKa) of sulfonamides can be determined using reversed-phase liquid chromatography (LC) by measuring the retention factor at different pH values.[7][8]

Methodology:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values using appropriate buffers (e.g., phosphate or acetate buffers) in an acetonitrile-water binary mixture.[7]

  • Chromatographic System: Use a reversed-phase LC column (e.g., C18) and a UV-Vis or photodiode array (PDA) detector.

  • Sample Analysis: Inject the sulfonamide solution into the LC system for each mobile phase pH.

  • Data Acquisition: Record the retention time (t_R) and the dead time (t_0) to calculate the retention factor (k = (t_R - t_0) / t_0) at each pH.

  • pKa Calculation: The pKa is determined by fitting the retention factor (k) versus pH data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[7] Alternatively, absorbance spectra at the chromatographic peak maximum can be used for pKa determination with a PDA detector.[7][8]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.[9] The shake-flask method is a traditional and reliable technique for its determination.

Materials:

  • N-Benzylbenzenesulfonamide

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (for pH 7.4)

Procedure:

  • Phase Preparation: Saturate the n-octanol with water and the water with n-octanol. If measuring the distribution coefficient (logD), adjust the aqueous phase to a specific pH (e.g., pH 7.4 for physiological relevance).[10]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol or water.

  • Partitioning: Add a known volume of the other pre-saturated phase to create a biphasic system. Shake the mixture vigorously for a set period (e.g., 2 hours) to allow for partitioning of the compound between the two phases.[11][12]

  • Equilibration and Phase Separation: Allow the mixture to stand undisturbed (e.g., overnight) to ensure complete phase separation.[10][11][12]

  • Sample Collection: Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

Visualizations

The following diagram illustrates the experimental workflow for determining the logP value using the shake-flask method.

LogP_Determination_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Saturate n-Octanol with Water part1 Dissolve Compound in one Phase prep1->part1 prep2 Saturate Water with n-Octanol prep2->part1 part2 Combine Phases and Shake Vigorously part1->part2 part3 Allow for Phase Separation part2->part3 ana1 Collect Aliquots from Both Phases part3->ana1 ana2 Measure Concentration (e.g., HPLC, UV-Vis) ana1->ana2 calc1 Calculate P = [Octanol]/[Aqueous] ana2->calc1 calc2 Calculate logP = log10(P) calc1->calc2

Caption: Workflow for logP determination via the shake-flask method.

References

Technical Guide: 4-Benzylbenzenesulfonamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers and synthetic methodologies related to 4-Benzylbenzenesulfonamide. Initial database searches indicate that the specific isomeric structure of this compound, where a benzyl group is directly attached to the 4th position of the benzene ring of a benzenesulfonamide moiety, is not readily indexed with a unique CAS number or other standard chemical identifiers in major public databases. Searches predominantly yield data for isomers where the benzyl group is located on the nitrogen atom of the sulfonamide group or the amino group of a related structure.

This guide will provide a detailed overview of the chemical identifiers for these closely related, and often confused, compounds. Furthermore, it will present an experimental protocol for the synthesis of a representative N-benzylated sulfonamide, offering valuable insights into the synthetic routes for this class of compounds.

Chemical Identifiers of Related Benzylbenzenesulfonamide Isomers

Due to the limited availability of data for this compound, the following table summarizes the chemical identifiers for two common, structurally related isomers. It is crucial for researchers to distinguish between these isomers to ensure the correct compounds are used in their studies.

Identifier4-Amino-N-benzylbenzene-1-sulfonamide4-((Phenylmethyl)amino)benzenesulfonamide
CAS Number 1709-54-2[1]104-22-3[2]
PubChem CID 66909[1]2755709[2]
IUPAC Name 4-amino-N-benzylbenzenesulfonamide[1]4-(benzylamino)benzenesulfonamide[2]
SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N[1]C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N[2]
InChI InChI=1S/C13H14N2O2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2[1]InChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17)[2]
InChIKey ZHKXBELKPQXYEH-UHFFFAOYSA-N[1]HLIBJQGJVDHCNB-UHFFFAOYSA-N[2]
Molecular Formula C13H14N2O2S[1]C13H14N2O2S[2]
Molecular Weight 262.33 g/mol [1]262.33 g/mol [2]

Experimental Protocols: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

While a specific protocol for this compound is not available, the synthesis of the related compound, N-benzyl-4-methylbenzenesulfonamide, provides a relevant and detailed experimental methodology for the N-alkylation of sulfonamides. This procedure can be adapted for the synthesis of other N-substituted sulfonamides.

Reaction: Synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide[3]

Materials:

  • p-Toluenesulfonyl chloride

  • 4-Methylbenzylamine

  • Pyridine

  • Dichloromethane (degassed)

  • 5 M HCl

  • Water

Procedure:

  • To a stirring mixture of 4-methylbenzylamine (0.75 ml, 5.90 mmol) and pyridine (0.48 ml, 5.90 mmol) in 10 ml of degassed dichloromethane, add p-toluenesulfonyl chloride (1.00 g, 5.25 mmol) dropwise under a nitrogen atmosphere.[3]

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[3]

  • Acidify the mixture with 5 M HCl and dilute with 15 ml of dichloromethane.[3]

  • Wash the organic phase with water.[3]

  • Combine the aqueous layers and back-extract with dichloromethane (10 ml).[3]

  • The resulting product can then be purified and characterized using standard laboratory techniques.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic workflow for the preparation of N-substituted benzenesulfonamides, which is a common theme among the identified related compounds.

G reagent1 Benzenesulfonyl Chloride product N-Substituted Benzenesulfonamide reagent1->product reagent2 Primary Amine (e.g., Benzylamine) reagent2->product

Caption: General synthesis of N-substituted benzenesulfonamides.

G start Start: Mixture of Amine and Pyridine in DCM step1 Dropwise addition of Sulfonyl Chloride start->step1 step2 Stir at RT for 24h step1->step2 step3 Acidification with HCl step2->step3 step4 Extraction with DCM and Water step3->step4 end End: Purified Product step4->end

Caption: Experimental workflow for sulfonamide synthesis.

References

The Bioactivity of 4-Benzylbenzenesulfonamide: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds renowned for their diverse pharmacological activities. The core structure, featuring a benzene ring linked to a sulfonamide group and a benzyl substituent, provides a versatile scaffold for interacting with various biological targets. This technical guide offers a preliminary yet in-depth overview of the known and potential bioactivities of this compound and its close structural analogs. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing insights into its potential therapeutic applications, experimental evaluation, and mechanisms of action.

Potential Biological Activities and Therapeutic Targets

Research into benzenesulfonamide derivatives has revealed a range of biological activities, suggesting that this compound may exhibit inhibitory effects against several key enzymes and receptors implicated in various disease states. The primary targets identified for structurally related compounds include carbonic anhydrases, 12-lipoxygenase, and the C-X-C chemokine receptor type 4 (CXCR4).

Carbonic Anhydrase Inhibition
12-Lipoxygenase Inhibition

12-Lipoxygenase (12-LOX) is an enzyme involved in the metabolism of arachidonic acid to produce 12-hydroxyeicosatetraenoic acid (12-HETE), a signaling molecule implicated in inflammation, thrombosis, and cancer progression.[3][4] Inhibition of 12-LOX is therefore a promising therapeutic approach for various inflammatory diseases and cancers.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4), along with its ligand CXCL12, plays a critical role in cell migration, a process that is hijacked by cancer cells to facilitate metastasis.[5][6][7][8][9] Benzenesulfonamide derivatives have been identified as a unique class of CXCR4 antagonists, capable of disrupting the CXCR4/CXCL12 interaction and thereby inhibiting cancer cell invasion.[10]

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the bioactivity of structurally related benzenesulfonamide derivatives against the aforementioned targets. This data provides a valuable reference for predicting the potential potency of this compound and for guiding future structure-activity relationship (SAR) studies.

Compound/Derivative ClassTargetAssay TypeQuantitative Data (IC50/Ki)Reference(s)
Benzenesulfonamide DerivativesCarbonic Anhydrase II (human)Stopped-flow CO2 hydrationKi in the low nanomolar to micromolar range[2]
Benzenesulfonamide Derivatives12-LipoxygenaseUV-vis spectrophotometryIC50 values ranging from nanomolar to micromolar[11]
Aryl SulfonamidesCXCR4Binding Affinity AssayIC50 = 8.0 nM for a lead compound[10]
N-benzylbenzenesulfonamide derivativesPhosphodiesterase-4Enzyme Inhibition Assay-[12]
N-benzylbenzenesulfonamide derivativesAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)-[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioactivity. The following sections outline the experimental protocols for the key assays used to evaluate the biological effects of benzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a chromogenic substrate.[1][14]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

  • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the test compound dilution to the respective wells.

  • Add 10 µL of a solution of hCA II (final concentration ~10 nM) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution (final concentration 0.75 mM).

  • Immediately measure the absorbance at 400 nm at regular intervals for 10 minutes using a microplate reader.

  • The rate of NPA hydrolysis is determined from the linear portion of the absorbance versus time plot.

  • The inhibitory activity is expressed as the percentage of inhibition relative to a control without the inhibitor.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

12-Lipoxygenase Inhibition Assay (UV-vis Spectrophotometry)

This assay measures the formation of the conjugated diene product from the oxidation of a polyunsaturated fatty acid substrate by 12-LOX.[15][16][17][18]

Materials:

  • Purified human platelet-type 12-lipoxygenase

  • Arachidonic acid as substrate

  • Boric acid buffer (pH 9.0)

  • Test compound (this compound) dissolved in DMSO

  • UV-vis spectrophotometer

Procedure:

  • Prepare a solution of the test compound in DMSO.

  • In a quartz cuvette, mix the boric acid buffer and the test compound solution.

  • Add the 12-LOX enzyme solution and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.

  • The rate of the reaction is determined from the initial linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

  • IC50 values are determined by measuring the inhibition at various concentrations of the test compound.

CXCR4 Competitive Binding Assay (Flow Cytometry)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor expressed on the surface of cells.[19][20][21]

Materials:

  • CXCR4-expressing cell line (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Binding buffer (e.g., PBS with 0.5% BSA)

  • Test compound (this compound) dissolved in DMSO

  • Flow cytometer

Procedure:

  • Harvest and wash the CXCR4-expressing cells.

  • Resuspend the cells in binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell suspension to each well.

  • Add the test compound dilutions to the respective wells and incubate for 30 minutes at 4°C.

  • Add a fixed concentration of fluorescently labeled CXCL12 to all wells and incubate for 1 hour at 4°C in the dark.

  • Wash the cells twice with cold binding buffer to remove unbound ligand.

  • Resuspend the cells in binding buffer for flow cytometric analysis.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • The percentage of inhibition of labeled CXCL12 binding is calculated for each concentration of the test compound.

  • IC50 values are determined from the resulting dose-response curve.

Signaling Pathways

Understanding the signaling pathways modulated by a compound is crucial for elucidating its mechanism of action and predicting its physiological effects. Based on the potential targets of this compound, the following signaling pathways are of significant interest.

Carbonic Anhydrase-Related Signaling

Inhibition of carbonic anhydrase can impact various downstream signaling pathways by altering pH homeostasis and ion transport.[22][23][24][25][26] For instance, in the kidney, CA inhibition leads to decreased bicarbonate reabsorption, resulting in diuresis. In the eye, it reduces the production of aqueous humor, lowering intraocular pressure.

CA Carbonic Anhydrase H2CO3 H2CO3 CA->H2CO3 Catalyzes CO2 + H2O ⇌ H2CO3 Inhibitor This compound (Inhibitor) Inhibitor->CA Inhibition HCO3 HCO3- + H+ H2CO3->HCO3 pH_reg Intracellular pH Regulation HCO3->pH_reg Ion_trans Ion Transport HCO3->Ion_trans Physiological_effects Physiological Effects (e.g., Diuresis, Decreased IOP) pH_reg->Physiological_effects Ion_trans->Physiological_effects

Caption: Carbonic Anhydrase Inhibition Workflow.

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to its receptor CXCR4 activates multiple intracellular signaling cascades that promote cell survival, proliferation, and migration.[5][6][7][8][9] Antagonism of CXCR4 by compounds like this compound would block these downstream effects.

CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein Inhibitor This compound (Antagonist) Inhibitor->CXCR4 Blocks Binding PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Migration Cell Migration MAPK_ERK->Cell_Migration

Caption: CXCL12/CXCR4 Signaling Pathway Inhibition.

12-Lipoxygenase/12-HETE Signaling Pathway

The product of 12-LOX, 12-HETE, can activate various downstream signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, leading to cellular responses such as inflammation and cell proliferation.[3][4][27][28][29] Inhibition of 12-LOX would abrogate these effects.

AA Arachidonic Acid LOX12 12-Lipoxygenase AA->LOX12 Substrate HETE12 12-HETE LOX12->HETE12 Produces Inhibitor This compound (Inhibitor) Inhibitor->LOX12 Inhibition PKC Protein Kinase C (PKC) HETE12->PKC MAPK MAPK Pathway HETE12->MAPK Inflammation Inflammation PKC->Inflammation Proliferation Cell Proliferation MAPK->Proliferation

Caption: 12-Lipoxygenase/12-HETE Signaling Pathway Inhibition.

Conclusion

This technical guide provides a preliminary but comprehensive overview of the potential bioactivity of this compound. Based on the activities of structurally related compounds, it is a promising scaffold for the development of inhibitors targeting carbonic anhydrases, 12-lipoxygenase, and the CXCR4 receptor. The provided experimental protocols and descriptions of relevant signaling pathways offer a solid foundation for researchers to initiate further investigation into the therapeutic potential of this compound. Future studies should focus on synthesizing and testing this compound to obtain specific quantitative bioactivity data and to further elucidate its precise mechanisms of action. Such research will be instrumental in determining its potential for development into a novel therapeutic agent.

References

Theoretical Insights into the Molecular Architecture of 4-Benzylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 4-Benzylbenzenesulfonamide, a key scaffold in medicinal chemistry. By integrating experimental data from closely related analogues with principles from computational chemistry, this document offers a comprehensive overview of the geometric and electronic characteristics of this important molecule.

Molecular Geometry

Theoretical calculations using Density Functional Theory (DFT) on various benzenesulfonamide derivatives corroborate these experimental findings, predicting a slightly distorted tetrahedral arrangement for the sulfonamide moiety.[3] The bond lengths and angles are influenced by the nature of the substituents on both the phenyl ring and the sulfonamide nitrogen.

Table 1: Predicted and Experimental Geometric Parameters for the Sulfonamide Core

ParameterPredicted Range (DFT on Analogues)Experimental Range (X-ray on Analogues)
S=O Bond Length1.42 - 1.44 Å1.424 - 1.434 Å[1][2]
S-N Bond Length1.61 - 1.64 Å1.608 - 1.636 Å[1][2]
S-C (phenyl) Bond Length1.76 - 1.77 Å1.763 - 1.764 Å[1][2]
O=S=O Bond Angle118 - 122°119.60 - 122.15°[3]
N-S-C (phenyl) Bond Angle106 - 109°106.86 - 108.27°
C-S-N-C Torsion Angle55 - 85°57.9 - 84.2°[1][2]

Note: The predicted ranges are derived from DFT studies on various benzenesulfonamide derivatives. The experimental ranges are from crystallographic data of N-allyl-N-benzyl-4-methylbenzenesulfonamide and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Electronic Properties

The electronic landscape of this compound dictates its reactivity and potential for intermolecular interactions, which are crucial for its biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. In benzenesulfonamide derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed over the sulfonyl group and the adjacent phenyl ring.[4][5][6] The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity.[7] For related sulfonamides, calculated HOMO-LUMO gaps are generally in the range of 4-5 eV, indicating good stability.[7]

Table 2: Calculated Electronic Properties of Benzenesulfonamide Analogues

PropertyTypical Calculated Values
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eV

Note: These values are representative of DFT calculations performed on various benzenesulfonamide derivatives.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For benzenesulfonamide derivatives, the MEP surface typically shows negative potential (red/yellow) around the oxygen atoms of the sulfonyl group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors.[3][8][9][10] The hydrogen atom on the sulfonamide nitrogen, when present, exhibits a positive potential (blue), making it a hydrogen bond donor. The aromatic rings show regions of both negative (above and below the plane) and positive potential.[11]

MEP_Concept Molecule This compound Molecule Negative Negative Potential (e.g., Sulfonyl Oxygens) Molecule->Negative Nucleophilic Regions (H-bond acceptors) Positive Positive Potential (e.g., NH Proton) Molecule->Positive Electrophilic Regions (H-bond donors) Aromatic Aromatic Rings (π-system) Molecule->Aromatic Sites for π-π stacking

Figure 1. Conceptual diagram of Molecular Electrostatic Potential distribution.

Experimental Protocols

Synthesis of N-Benzyl-4-methylbenzenesulfonamide (A Representative Protocol)

The synthesis of N-benzyl-4-methylbenzenesulfonamides is typically achieved through a two-step process involving the initial formation of a sulfonamide followed by benzylation.[12] One-pot synthesis methods have also been developed to improve efficiency.[2]

Step 1: Formation of 4-Methylbenzenesulfonamide

A primary amine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine or an aqueous carbonate solution, in a suitable solvent like tetrahydrofuran or dichloromethane.[12]

Step 2: Benzylation of the Sulfonamide

The resulting sulfonamide is then N-alkylated using benzyl bromide in the presence of a base like sodium hydroxide in a solvent such as tetrahydrofuran.[12]

Synthesis_Workflow reagents1 4-Methylbenzenesulfonyl Chloride Primary Amine Base (e.g., K2CO3) step1 Sulfonamide Formation (THF, rt, 24h) reagents1->step1 intermediate 4-Methylbenzenesulfonamide step1->intermediate step2 Benzylation (THF, rt, 24h) intermediate->step2 reagents2 Benzyl Bromide Base (e.g., NaOH) reagents2->step2 product N-Benzyl-4-methylbenzenesulfonamide step2->product

Figure 2. General synthetic workflow for N-benzyl-4-methylbenzenesulfonamides.

Structural Characterization: Single-Crystal X-ray Diffraction

Single crystals of sulfonamide derivatives suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent.[12] Data collection is performed on a diffractometer, and the structure is solved and refined using established crystallographic software.[12]

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the broader class of benzenesulfonamides is known to exhibit a wide range of biological activities.[1] For instance, certain N-benzylbenzenesulfonamide derivatives have been investigated as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease, and as modulators of the glucocorticoid receptor, which plays a role in inflammatory responses.[12] Other derivatives have shown potential as inhibitors of 12-lipoxygenase, an enzyme involved in inflammation and platelet aggregation.[13] Some sulfonamides are also known to interact with the cardiovascular system.[14]

The diverse biological targets of benzenesulfonamide derivatives suggest their involvement in multiple signaling pathways. However, further research is required to elucidate the specific molecular mechanisms of action for this compound.

Biological_Targets cluster_0 Benzenesulfonamide Scaffold cluster_1 Potential Biological Targets BBS This compound (and derivatives) gamma_secretase γ-Secretase BBS->gamma_secretase Inhibition gr Glucocorticoid Receptor BBS->gr Modulation lox 12-Lipoxygenase BBS->lox Inhibition cardio Cardiovascular System Components BBS->cardio Interaction

Figure 3. Potential biological targets of the benzenesulfonamide scaffold.

References

Methodological & Application

Application Notes and Protocols for the Spectroscopic Characterization of 4-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. Accurate structural elucidation and characterization are crucial for its application in research and development. This document provides an overview of the key spectroscopic methods for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and representative data are presented to guide researchers in their analytical workflows.

Spectroscopic Characterization Methods

A multi-spectroscopic approach is essential for the unambiguous identification and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound and can provide structural information through fragmentation analysis.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of a compound structurally similar to this compound.

Table 1: Representative ¹H NMR Data (as exemplified by N-allyl-N-benzyl-4-methylbenzenesulfonamide)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment (for this compound)
~7.8d2HAromatic protons ortho to the sulfonyl group
~7.3-7.4m7HAromatic protons of the benzyl group and meta to the sulfonyl group
~4.9 (broad)s1HN-H proton of the sulfonamide
~4.2d2HCH₂ protons of the benzyl group

Note: The chemical shifts are based on N-benzyl-4-methylbenzenesulfonamide in CDCl₃ and are approximate for this compound.

Table 2: Representative ¹³C NMR Data (as exemplified by N-allyl-N-benzyl-4-methylbenzenesulfonamide)

Chemical Shift (δ, ppm)Assignment (for this compound)
~143Aromatic carbon attached to the sulfonyl group
~137Quaternary aromatic carbon of the benzyl group
~129Aromatic CH carbons
~128Aromatic CH carbons
~127Aromatic CH carbons
~47CH₂ carbon of the benzyl group

Note: The chemical shifts are based on N-benzyl-4-methylbenzenesulfonamide in CDCl₃ and are approximate for this compound.

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+Na]⁺C₁₃H₁₃NNaO₂S⁺: 286.0565To be determined

Note: The calculated m/z is for the exact mass of the sodium adduct of this compound.

Table 4: Expected Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretching
~3100-3000Aromatic C-HStretching
~1600, ~1490, ~1450Aromatic C=CStretching
~1330 and ~1160S=OAsymmetric and Symmetric Stretching
~900S-NStretching

Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on sample concentration.

      • Use the residual solvent peak as an internal reference.

    • ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

4.2 Infrared (IR) Spectroscopy

  • Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

4.3 Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.

    • Set the mass range to scan from m/z 100 to 500 or higher to ensure the molecular ion is detected.

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Setup Experiment (¹H or ¹³C) insert->setup acquire Acquire Spectrum setup->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze

Caption: General workflow for NMR spectroscopy.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal place Place Sample on Crystal clean->place apply Apply Pressure place->apply background Collect Background Spectrum apply->background sample Collect Sample Spectrum background->sample process Process Spectrum (Baseline Correction) sample->process identify Identify Functional Group Peaks process->identify

Caption: General workflow for FT-IR spectroscopy.

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Final Concentration dissolve->dilute infuse Infuse Sample into MS dilute->infuse ionize Ionize Sample (e.g., ESI) infuse->ionize detect Detect Ions ionize->detect process Process Mass Spectrum detect->process determine Determine Molecular Weight and Formula process->determine

Caption: General workflow for Mass Spectrometry.

Application Notes and Protocols for Single-Crystal X-ray Diffraction of 4-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylbenzenesulfonamide belongs to the sulfonamide class of compounds, a key scaffold in medicinal chemistry with a wide range of therapeutic applications, including antimicrobial and anticancer activities. Determining the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction (SC-XRD) is crucial for understanding its structure-activity relationships, polymorphism, and solid-state properties, which are vital for rational drug design and development.[1] This document provides a detailed protocol for the synthesis, crystallization, and subsequent SC-XRD analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between benzenesulfonyl chloride and benzylamine. A related procedure has been successfully used for analogous compounds.[1][2]

Materials:

  • Benzenesulfonyl chloride

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 5 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Ethanol

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and pyridine (1.1 equivalents) in degassed dichloromethane.

  • To this stirring solution, add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • After 24 hours, acidify the mixture with 5 M HCl and dilute with additional dichloromethane.

  • Separate the organic phase and wash it with water.

  • Combine the aqueous layers and back-extract with dichloromethane.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

Crystallization

High-quality single crystals suitable for X-ray diffraction are essential for successful structure determination.[3][4] Slow evaporation is a common and effective method for growing crystals of organic molecules.[4]

Protocol:

  • Dissolve the crude this compound product in a minimal amount of hot ethanol.

  • Filter the hot solution to remove any insoluble impurities into a clean vial.

  • Cover the vial with a cap, pierced with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed.

  • Colorless, single crystals are expected to form over a period of 24-72 hours.

Single-Crystal X-ray Diffraction Protocol

The following protocol outlines the steps for data collection and structure solution of a this compound single crystal.

Crystal Mounting and Data Collection

Workflow Diagram:

experimental_workflow Experimental Workflow for SC-XRD Analysis A Synthesize & Purify This compound B Grow Single Crystals (Slow Evaporation) A->B C Select & Mount Suitable Crystal B->C D Screen Crystal on Diffractometer C->D E Collect Diffraction Data D->E F Data Reduction & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validate & Analyze Final Structure H->I

Caption: Workflow from synthesis to final structure validation.

Protocol:

  • Select a well-formed, transparent crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Place the mounted crystal on the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K or 173 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.[2]

  • Perform an initial screening to determine the crystal quality and unit cell parameters.

  • Proceed with a full data collection, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is collected over a range of omega (ω) and phi (φ) scans to ensure complete data coverage.

Data Processing and Structure Solution
  • Data Integration and Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.

  • Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods. Software such as SHELXT is commonly used for this step.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters should be used for all non-hydrogen atoms. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement details should be summarized in tables for clarity and comparison. The following tables present expected parameters based on similar sulfonamide structures.[2][5]

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₁₃H₁₃NO₂S
Formula weight247.31
Temperature173(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX(X) Å, α = 90°
b = X.XXXX(X) Å, β = XX.XX(X)°
c = X.XXXX(X) Å, γ = 90°
VolumeXXXX.X(X) ų
Z4
Density (calculated)X.XXX Mg/m³
Absorption coefficientX.XX mm⁻¹
F(000)XXX
Crystal sizeX.XX x X.XX x X.XX mm
Theta range for data collectionX.XX to XX.XX°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedXXXXX
Independent reflectionsXXXX [R(int) = 0.XXXX]
Completeness to theta = XX.XX°XX.X %
Data / restraints / parametersXXXX / X / XXX
Goodness-of-fit on F²X.XXX
Final R indices [I>2sigma(I)]R₁ = 0.XXXX, wR₂ = 0.XXXX
R indices (all data)R₁ = 0.XXXX, wR₂ = 0.XXXX
Largest diff. peak and holeX.XXX and -X.XXX e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

BondLength (Å)AngleDegrees (°)
S1-O11.43 (avg.)O1-S1-O2119.5 (avg.)
S1-O21.43 (avg.)O1-S1-N1107.0 (avg.)
S1-N11.63 (avg.)O2-S1-N1107.0 (avg.)
S1-C11.76 (avg.)N1-S1-C1107.5 (avg.)
N1-C81.47 (avg.)S1-N1-C8120.0 (avg.)

Note: The values in the tables are placeholders and must be replaced with experimental results. The provided averages are based on structurally similar sulfonamides.[1][2]

Conclusion

This protocol provides a comprehensive guide for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. Adherence to these methodologies will enable researchers to obtain high-quality structural data, which is indispensable for applications in drug discovery, materials science, and chemical research.[3] The determination of the crystal structure will provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which govern the supramolecular assembly in the solid state.[1]

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 4-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and pharmaceutical development. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of the main compound and any potential impurities. This application note provides a detailed protocol for the purity assessment of this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method.

Principle of the Method

This method utilizes RP-HPLC with UV detection to separate this compound from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. The method is designed to be stability-indicating, meaning it can resolve the main peak from degradation products formed under various stress conditions.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A common synthesis for N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary amine. For this compound, this would likely involve the reaction of benzenesulfonyl chloride with benzylamine.

Based on this synthetic pathway, potential impurities may include:

  • Starting Materials:

    • Benzenesulfonyl chloride

    • Benzylamine

  • By-products:

    • Benzenesulfonic acid (from hydrolysis of benzenesulfonyl chloride)

    • Dibenzylamine (from self-reaction of benzylamine)

  • Degradation Products: As identified through forced degradation studies.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A YMC-Triart C8 column (250x4.6 mm, 5µm) has also been shown to be effective for similar compounds.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Formic acid (or Phosphoric acid)

    • Hydrochloric acid (for forced degradation)

    • Sodium hydroxide (for forced degradation)

    • Hydrogen peroxide (for forced degradation)

Chromatographic Conditions

A typical starting point for method development for sulfonamides involves a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier.[2][3] Detection is commonly performed in the UV range of 254-278 nm.[2][3]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time Approximately 40 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
251090
301090
319010
409010
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the sample solution is used to facilitate the detection of minor impurities.[4]

  • Spiked Sample Solution: To a 25 mL volumetric flask containing about 25 mg of the this compound sample, add a known amount of potential impurity stock solutions and dilute to volume with the diluent. This is used to confirm the resolution of the main peak from impurities.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5][6] The sample is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: Dissolve the sample in the diluent and add 1N HCl. Heat the solution (e.g., at 60°C) for a specified time, then neutralize with 1N NaOH.

  • Base Hydrolysis: Dissolve the sample in the diluent and add 1N NaOH. Heat the solution (e.g., at 60°C) for a specified time, then neutralize with 1N HCl.

  • Oxidative Degradation: Dissolve the sample in the diluent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 4: Example Purity Assessment Data

Peak No.Retention Time (min)Peak AreaArea %Identification
15.215000.05Impurity A
28.425000.08Benzylamine
315.6300000099.85This compound
421.16000.02Unknown Impurity
Total 3004600 100.00

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of Experimental Workflow

HPLC_Purity_Assessment cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (100 µg/mL) weigh_std->dissolve_std inject_std Inject Standard Solution dissolve_std->inject_std dissolve_sample Dissolve in Diluent (1000 µg/mL) weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample hplc_system HPLC System (C18 Column, Gradient Elution) inject_std->hplc_system inject_sample->hplc_system detector UV Detector (265 nm) hplc_system->detector chromatogram Obtain Chromatograms detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the purity assessment of this compound. The method is stability-indicating and can be validated according to ICH guidelines to ensure its suitability for quality control in a research and drug development setting. Proper identification of potential impurities and thorough method validation are critical for ensuring the quality and safety of the final product.

References

Application Notes: 4-Benzylbenzenesulfonamide and its Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylbenzenesulfonamide scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic and inhibitory effects across a range of cancer cell lines. These compounds exert their anticancer activity through diverse mechanisms of action, including the inhibition of key enzymes involved in tumor metabolism and proliferation, as well as the induction of programmed cell death. This document provides a detailed overview of the applications of this compound derivatives in cancer research, supported by quantitative data, experimental protocols, and visual representations of the underlying biological pathways.

Therapeutic Potential and Mechanisms of Action

Derivatives of this compound have been investigated for their efficacy against various cancer types, including pancreatic, breast, glioblastoma, and colorectal cancers. The versatility of the benzenesulfonamide scaffold allows for chemical modifications that can be tailored to target specific molecular pathways crucial for cancer cell survival and proliferation. Key mechanisms of action identified in cancer cell line studies include:

  • Inhibition of Oxidative Phosphorylation (OXPHOS): Certain benzenesulfonamide derivatives have been identified as potent inhibitors of mitochondrial Complex I, a critical component of the electron transport chain. By disrupting OXPHOS, these compounds deplete cellular ATP levels, leading to energy crisis and cell death, particularly in cancer cells that are highly dependent on this metabolic pathway.[1]

  • Carbonic Anhydrase Inhibition: Many benzenesulfonamide-based compounds are designed to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[2][3][4][5] CA IX plays a crucial role in regulating the tumor microenvironment by maintaining a favorable pH for cancer cell proliferation and invasion. Inhibition of CA IX disrupts this pH balance, leading to apoptosis and reduced tumor growth.[2][3][4][5]

  • Induction of Apoptosis and Cell Cycle Arrest: Several studies have shown that this compound derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2][3][6] This often involves the activation of caspases and modulation of the Bcl-2 family of proteins.[4][7] Furthermore, some derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell division.[6][7]

  • Kinase Inhibition: The benzenesulfonamide moiety has also been incorporated into molecules designed to inhibit protein kinases that are often dysregulated in cancer. For instance, derivatives have been synthesized to target receptor tyrosine kinases like TrkA, which are implicated in the growth and survival of glioblastoma cells.[8]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines, as reported in the literature.

Table 1: Inhibition of Cancer Cell Growth by Benzenesulfonamide Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 2 UM16Pancreatic0.31[1]
Compound 21 MIA PaCa-2Pancreatic1.3[1]
Compound 21 BxPC-3Pancreatic1.4[1]
Compound 25 MIA PaCa-2Pancreatic0.8[1]
Compound 25 BxPC-3Pancreatic0.61[1]
Compound 51 MIA PaCa-2Pancreatic0.07[1]
Compound 51 BxPC-3Pancreatic0.2[1]
Compound 53 MIA PaCa-2Pancreatic0.05[1]
Compound 65 MIA PaCa-2Pancreatic0.07[1]
AL106 U87Glioblastoma~6 (at 40% inhibition)[8]
4b MDA-MB-231Triple-Negative Breast1.52-6.31[2][3]
4c MDA-MB-231Triple-Negative Breast1.52-6.31[2][3]
4e MDA-MB-231Triple-Negative Breast3.58[2][3]
4e MCF-7Breast4.58[3]
4g MDA-MB-231Triple-Negative Breast5.54[3]
4g MCF-7Breast2.55[3]
4h MDA-MB-231Triple-Negative Breast1.52-6.31[2][3]
12d MDA-MB-468Breast3.99[4]
12i MDA-MB-468Breast1.48[4]
12d CCRF-CMLeukemia4.51[4]
12i CCRF-CMLeukemia9.83[4]
Compound 23 IGR39Melanoma27.8[9]
Compound 23 MDA-MB-231Triple-Negative Breast20.5[9]
SH7s HCT-116Colorectal13.1[10]

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms

Compound IDTarget IsoformInhibition Constant (Kᵢ or IC₅₀ in nM)Reference
4e CA IX10.93[2][3]
4g CA IX10.93-25.06[2][3]
4h CA IX10.93-25.06[2][3]
5a CA IX134.8[4]
12i CA IX38.8[4]
SH7s CA IX15.9[10]
SH7s CA XII55.2[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by the compounds.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways affected by the compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Cyclin B1, p-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to the use of this compound derivatives in cancer cell line studies.

G cluster_0 Apoptosis Induction Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

G cluster_1 Carbonic Anhydrase IX Inhibition Compound Benzenesulfonamide Derivative CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Inhibits H_ion H+ Export CAIX->H_ion Facilitates Apoptosis Apoptosis CAIX->Apoptosis Inhibition leads to pHe Extracellular Acidification H_ion->pHe pHi Intracellular Alkalinization H_ion->pHi TumorGrowth Tumor Growth & Invasion pHe->TumorGrowth pHi->TumorGrowth

Caption: Mechanism of carbonic anhydrase IX inhibition by benzenesulfonamide derivatives.

G cluster_2 Experimental Workflow for Anticancer Drug Screening Start Synthesized Compound CellViability Cell Viability Assay (MTT) Start->CellViability IC50 Determine IC50 CellViability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V) Mechanism->ApoptosisAssay WesternBlot Western Blot Mechanism->WesternBlot End Lead Compound Identification ApoptosisAssay->End WesternBlot->End

Caption: A typical experimental workflow for screening anticancer compounds.

References

Application Notes and Protocols: 4-Benzylbenzenesulfonamide as a Molecular Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Benzylbenzenesulfonamide as a molecular probe for the identification and validation of novel protein targets. The protocols outlined below are based on established chemoproteomic strategies and can be adapted for specific research applications.

Introduction

This compound is a compound belonging to the sulfonamide class of molecules, which are known to interact with a variety of biological targets. Its structural features suggest potential interactions with proteins such as carbonic anhydrases, kinases, and other enzymes or receptors. When appropriately modified, this compound can be utilized as a molecular probe to identify its interacting partners in complex biological systems. This is crucial for understanding its mechanism of action, identifying potential therapeutic targets, and discovering off-target effects.

The primary strategies for using this compound as a molecular probe involve its immobilization on a solid support for affinity chromatography or its derivatization with a photoreactive group and a reporter tag for photo-affinity labeling and subsequent proteomic analysis.

Quantitative Data Summary

Due to the limited availability of specific binding data for this compound across a wide range of targets in publicly accessible literature, the following table presents a hypothetical yet plausible set of quantitative data. This data is illustrative of what one might expect when characterizing the interaction of a benzenesulfonamide-based probe with various protein classes.

Table 1: Illustrative Quantitative Interaction Data for this compound Derivatives

Target ProteinProtein ClassBinding Affinity (Kd)IC50Notes
Carbonic Anhydrase IILyase50 nM120 nMStrong binding to a known sulfonamide target.
p38 MAPKKinase500 nM1.2 µMModerate affinity, suggesting potential kinase inhibition.
γ-SecretaseProtease1.5 µM3.8 µMWeaker interaction, potential off-target.
BRD4Bromodomain8 µM> 20 µMLow affinity, likely non-specific interaction.

Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol describes the use of immobilized this compound to capture interacting proteins from a cell lysate.[1][2][3][4][5]

Diagram 1: Affinity Chromatography Workflow

AffinityChromatography cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Probe This compound Derivative Immobilization Immobilization Probe->Immobilization Matrix Activated Resin Matrix->Immobilization Incubation Incubation Immobilization->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Identification Target Identification MS->Identification

Caption: Workflow for target identification using affinity chromatography.

Materials:

  • This compound derivative with a linker for immobilization (e.g., with a terminal amine or carboxyl group).

  • Activated chromatography resin (e.g., NHS-activated sepharose).

  • Cell lysate from the biological system of interest.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of the free probe).

  • SDS-PAGE reagents and equipment.

  • Mass spectrometry facility.

Protocol:

  • Probe Immobilization:

    • Synthesize a derivative of this compound with a suitable linker (e.g., a short PEG linker with a terminal amine).

    • Couple the derivatized probe to the activated resin according to the manufacturer's instructions.

    • Wash the resin extensively to remove any uncoupled probe.

  • Protein Pull-Down:

    • Prepare a clarified cell lysate by centrifuging the cell suspension to remove cellular debris.

    • Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with resin that has been quenched without the probe.

    • Wash the resin three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the resin using the chosen elution buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Photo-Affinity Labeling for In-Situ Target Identification

This protocol describes the use of a this compound derivative containing a photoreactive group and a reporter tag to covalently label interacting proteins in a cellular context.[6][7][8][9][10]

Diagram 2: Photo-Affinity Labeling Workflow

PhotoAffinityLabeling cluster_probe Probe Design cluster_exp Experiment cluster_analysis Analysis Probe This compound -Photoreactive Group -Reporter Tag Incubation Incubation with Probe Probe->Incubation Cells Live Cells Cells->Incubation UV UV Irradiation Incubation->UV Lysis Cell Lysis UV->Lysis Enrichment Enrichment of Labeled Proteins Lysis->Enrichment MS Mass Spectrometry Enrichment->MS Identification Target Identification MS->Identification

Caption: Workflow for in-situ target identification using photo-affinity labeling.

Materials:

  • This compound derivative functionalized with a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).

  • Cultured cells of interest.

  • UV lamp (e.g., 365 nm).

  • Lysis buffer.

  • Streptavidin beads (for biotinylated probes) or azide-functionalized resin and click chemistry reagents (for alkyne-tagged probes).

  • SDS-PAGE and Western blotting reagents.

  • Mass spectrometry facility.

Protocol:

  • Probe Synthesis:

    • Synthesize a this compound derivative incorporating a photoreactive moiety and a reporter tag. The positioning of these groups should be carefully considered to minimize disruption of protein binding.

  • Cellular Labeling:

    • Incubate the live cells with the photo-affinity probe for a predetermined time to allow for cellular uptake and target engagement.

    • As a control, pre-incubate a separate batch of cells with an excess of the parent this compound before adding the probe to competitively block specific binding.

    • Expose the cells to UV light to activate the photoreactive group and induce covalent cross-linking to interacting proteins.

  • Enrichment and Identification:

    • Lyse the cells and enrich the labeled proteins using streptavidin beads (for biotin tags) or via click chemistry followed by affinity purification (for alkyne tags).

    • Elute the enriched proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting (using an anti-biotin antibody or a fluorescent azide) to confirm labeling.

    • Identify the labeled proteins by mass spectrometry.

Illustrative Signaling Pathway

The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on its potential to interact with kinases.

Diagram 3: Hypothetical Signaling Pathway Modulation

SignalingPathway cluster_upstream Upstream Signaling cluster_pathway MAPK Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Probe This compound Probe->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

In this illustrative pathway, this compound is depicted as an inhibitor of the RAF kinase. By binding to and inhibiting RAF, the probe would block the downstream signaling cascade, leading to a reduction in cell proliferation. This provides a testable hypothesis that can be investigated using techniques such as Western blotting to measure the phosphorylation status of MEK and ERK in the presence and absence of the compound.

Conclusion

This compound represents a versatile scaffold for the development of molecular probes for target identification. The protocols provided herein for affinity chromatography and photo-affinity labeling offer robust methodologies for elucidating the protein interaction landscape of this compound. While the presented quantitative data and signaling pathway are illustrative, they provide a framework for the types of experiments and expected outcomes when using this compound as a molecular probe in drug discovery and chemical biology research. Successful application of these techniques will undoubtedly accelerate our understanding of the biological roles of benzenesulfonamide-based molecules.

References

Application Notes and Protocols: Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Sustainable Leap Forward in Sulfonamide Synthesis

N-alkylated sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, from antibacterial drugs to novel treatments for complex diseases.[1] Traditionally, the synthesis of these vital compounds has relied on methods that often involve toxic alkylating agents like alkyl halides and generate significant stoichiometric byproducts, posing challenges for both safety and environmental sustainability.[1] In a significant advancement for green chemistry, the use of earth-abundant manganese catalysts for the N-alkylation of sulfonamides with alcohols has emerged as a highly efficient and atom-economical alternative.[1][2] This approach, operating via a "borrowing hydrogen" (BH) mechanism, utilizes readily available and benign alcohols as the alkylating source, with the sole byproduct being water.[1][2][3]

This guide provides an in-depth exploration of this manganese-catalyzed transformation, offering detailed mechanistic insights, a field-tested experimental protocol, and a comprehensive overview of the reaction's scope, empowering researchers to leverage this sustainable methodology in their own synthetic endeavors.

The Mechanistic Heart of the Reaction: The Borrowing Hydrogen Catalytic Cycle

The elegance of the manganese-catalyzed N-alkylation lies in its catalytic cycle, which masterfully orchestrates the transformation of an alcohol into a transient electrophile. This process, known as the borrowing hydrogen (BH) or hydrogen auto-transfer mechanism, avoids the direct use of hazardous alkylating agents.[2][3] The cycle, catalyzed by a well-defined and bench-stable Manganese(I) PNP pincer complex, can be broken down into four key stages:

  • Catalyst Activation & Alcohol Dehydrogenation: The process begins with the activation of the Mn(I) precatalyst by a base, such as potassium carbonate (K₂CO₃), to form the active catalytic species.[1] This active catalyst then coordinates with the alcohol substrate, facilitating a dehydrogenation event to produce an aldehyde and a manganese hydride species.[1]

  • Condensation to Form N-Sulfonylimine: The in situ generated aldehyde readily undergoes condensation with the primary sulfonamide. This step forms a crucial N-sulfonylimine intermediate and releases a molecule of water.[2]

  • Reduction by Manganese Hydride: The manganese hydride species, formed in the initial dehydrogenation step, now acts as the reducing agent. It reduces the N-sulfonylimine intermediate to the desired N-alkylated sulfonamide product.[1]

  • Catalyst Regeneration: Upon reduction of the imine, the active manganese catalyst is regenerated, ready to initiate another catalytic cycle.

This intricate yet efficient cycle highlights the dual role of the manganese catalyst as both an oxidation and a reduction catalyst, all within a single reaction vessel.

Borrowing_Hydrogen_Cycle Mn_Catalyst Active Mn(I) Catalyst Mn_Alkoxide Mn-Alkoxide Complex Mn_Catalyst->Mn_Alkoxide + R'CH₂OH - H₂O Mn_Hydride Mn-Hydride Species + Aldehyde (R'CHO) Mn_Alkoxide->Mn_Hydride Dehydrogenation N_Sulfonylimine N-Sulfonylimine Intermediate Mn_Hydride->N_Sulfonylimine + RSO₂NH₂ - H₂O Product N-Alkylated Sulfonamide (RSO₂NHR') N_Sulfonylimine->Product Reduction Product->Mn_Catalyst Catalyst Regeneration Final_Product N-Alkylated Sulfonamide Product->Final_Product Alcohol Alcohol (R'CH₂OH) Alcohol->Mn_Alkoxide Sulfonamide Sulfonamide (RSO₂NH₂) Sulfonamide->Mn_Hydride Byproduct Water (H₂O)

Figure 1: The Borrowing Hydrogen Catalytic Cycle for N-Alkylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the highly successful methodology developed by Morrill and co-workers, utilizing a bench-stable Mn(I) PNP pincer precatalyst.[1][2]

Materials and Reagents:

  • Catalyst: Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(iPr₂PNP)]Br)

  • Base: Anhydrous potassium carbonate (K₂CO₃), oven-dried before use.

  • Solvent: Anhydrous xylenes.

  • Substrates: Aryl or alkyl sulfonamide and the desired primary alcohol.

  • Reaction Vessel: Oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar.

  • Inert Atmosphere: High-purity nitrogen or argon gas.

G Experimental Workflow start Start: Prepare Reaction Vessel reagents Add Sulfonamide, Alcohol, K₂CO₃, and Mn(I) Precatalyst start->reagents seal Seal Vessel and Purge with Inert Gas reagents->seal heat Heat Reaction Mixture (e.g., 150 °C for 24h) seal->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup: Add Water and Extract with Organic Solvent cool->workup dry Dry Organic Layer (e.g., with Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the sulfonamide (1.0 mmol, 1.0 equiv), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and potassium carbonate (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with high-purity nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add the alcohol (1.1 mmol, 1.1 equiv) and anhydrous xylenes (2.0 mL).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 150 °C and stir for 24 hours.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated sulfonamide.

Substrate Scope and Performance

This manganese-catalyzed N-alkylation protocol demonstrates broad applicability for a diverse range of sulfonamides and alcohols, consistently delivering excellent yields.[1][2]

Table 1: Representative Scope of Sulfonamides and Alcohols

EntrySulfonamideAlcoholProductYield (%)
1p-ToluenesulfonamideBenzyl alcoholN-Benzyl-4-methylbenzenesulfonamide98
2Benzenesulfonamide4-Methoxybenzyl alcoholN-(4-Methoxybenzyl)benzenesulfonamide95
34-BromobenzenesulfonamideBenzyl alcoholN-Benzyl-4-bromobenzenesulfonamide88
4Thiophene-2-sulfonamideBenzyl alcoholN-Benzylthiophene-2-sulfonamide73
5MethanesulfonamideBenzyl alcoholN-Benzylmethanesulfonamide85
6p-Toluenesulfonamide1-ButanolN-Butyl-4-methylbenzenesulfonamide78

Yields are isolated yields as reported by Reed-Berendt et al. (2019).[2]

Key Observations on Scope and Limitations:

  • Sulfonamides: A wide variety of both aryl and alkyl sulfonamides are well-tolerated.[2] Electron-donating and electron-withdrawing groups on the aromatic ring of arylsulfonamides are generally compatible.[1] Notably, functional groups that could potentially coordinate to the catalyst, such as a pyridine ring, may inhibit the reaction.[1]

  • Alcohols: The reaction is highly effective for benzylic and simple primary aliphatic alcohols.[1][2] However, secondary alcohols, as well as allylic and propargylic alcohols, have been found to be unreactive under these conditions.[2]

Conclusion: A Robust and Sustainable Tool for Drug Discovery

The manganese-catalyzed N-alkylation of sulfonamides with alcohols represents a paradigm shift in the synthesis of this important class of molecules. By leveraging an earth-abundant metal and a borrowing hydrogen strategy, this methodology offers a sustainable, atom-economical, and highly efficient route to N-alkylated sulfonamides.[2] Its broad substrate scope and operational simplicity make it a valuable tool for researchers in drug discovery and development, paving the way for the greener synthesis of next-generation therapeutics.

References

Troubleshooting & Optimization

improving reaction yield in 4-Benzylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield in the synthesis of 4-Benzylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a two-step process. First, 4-benzylbenzenesulfonyl chloride is synthesized via the chlorosulfonation of benzylbenzene. Subsequently, the sulfonyl chloride is reacted with ammonia or an ammonia surrogate to yield the final product.[1] Another common approach involves the N-alkylation of a primary sulfonamide with a benzyl halide.

Q2: What are the most common causes of low yield in this synthesis?

Low yields in sulfonamide synthesis are frequently encountered and can be attributed to several factors:

  • Poor Reactivity of Starting Materials: The nucleophilicity of the amine is crucial. Less nucleophilic amines will react slowly, leading to incomplete conversion.[2]

  • Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride intermediate, which is highly susceptible to moisture.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice of base can significantly impact the reaction's efficiency.

Q3: How can I minimize the hydrolysis of the sulfonyl chloride intermediate?

To minimize hydrolysis, it is critical to maintain anhydrous conditions throughout the reaction. This includes using thoroughly dried glassware and anhydrous solvents. If an aqueous workup is necessary, it should be performed quickly and at a low temperature to reduce the extent of hydrolysis.[2]

Q4: What is the role of the base in this reaction, and which one should I choose?

A base is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction of the sulfonyl chloride with the amine. Common bases include pyridine and triethylamine. However, studies on similar sulfonamide syntheses have shown that using an aqueous ionic base like potassium carbonate in a two-solvent system with tetrahydrofuran can drastically increase yields.[3]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[4]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inactive Sulfonylating Agent The 4-benzylbenzenesulfonyl chloride may have degraded due to moisture. Use freshly prepared or properly stored sulfonyl chloride. Consider using more stable sulfonylating agents like sulfonyl fluorides for challenging reactions.[2]
Low Reactivity of Amine For the ammonolysis step, ensure a sufficient excess of ammonia is used. If using an amine surrogate, consider a more nucleophilic option. Increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[2]
Inappropriate Solvent The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For sluggish reactions, consider switching to a higher-boiling point solvent to allow for higher reaction temperatures.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Cause Troubleshooting Steps
Unreacted 4-Benzylbenzenesulfonyl Chloride This is often due to incomplete reaction. Ensure the reaction is allowed to proceed for a sufficient duration by monitoring with TLC. A slight excess of the amine can also help drive the reaction to completion. During workup, a wash with a mild aqueous base can help remove unreacted sulfonyl chloride.
Formation of Benzoic Acid If the starting material for the sulfonyl chloride synthesis (benzylbenzene) is contaminated with toluene, subsequent oxidation can lead to benzoic acid impurities. Ensure the purity of the starting materials.
Di-sulfonylation (Formation of (4-benzylphenyl)sulfonylazanediyl)bis(this compound)) This can occur if the reaction conditions are too harsh or if there is an imbalance in stoichiometry. Use a controlled addition of the sulfonyl chloride to the amine solution.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzylbenzenesulfonyl Chloride

This protocol is adapted from the synthesis of 4-bromobenzenesulfonyl chloride.[1]

  • In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid (2.5 molar equivalents).

  • Cool the flask in a water bath to approximately 12–15°C.

  • Gradually add benzylbenzene (1 molar equivalent) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, heat the reaction mixture to 60°C for two hours.

  • Carefully and slowly pour the cooled mixture into crushed ice with stirring in a well-ventilated fume hood.

  • Collect the precipitated solid, crude 4-benzylbenzenesulfonyl chloride, by suction filtration and wash it with cold water.

Protocol 2: Synthesis of this compound

This protocol is a general method adapted from the synthesis of other benzenesulfonamides.

  • Dissolve the crude 4-benzylbenzenesulfonyl chloride (1 molar equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • If using an organic solvent, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.

Quantitative Data

The following table summarizes yield data from analogous sulfonamide syntheses, which can provide a benchmark for optimizing the synthesis of this compound.

ReactionBaseSolventTemperatureTime (h)Yield (%)
N-allyl-4-methylbenzenesulfonamide Synthesis[3]K₂CO₃ (aq)THFRoom Temp.24High (not specified)
N-allyl-N-benzyl-4-methylbenzenesulfonamide[3]NaOH (aq)THFRoom Temp.2467
Mn-Catalyzed N-Benzylation of p-toluenesulfonamide[5]K₂CO₃Xylenes150°C2486

Visualizations

Synthesis_Pathway Benzylbenzene Benzylbenzene SulfonylChloride 4-Benzylbenzenesulfonyl Chloride Benzylbenzene->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride Product This compound SulfonylChloride->Product Ammonolysis Ammonia Ammonia Ammonia->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions Start->CheckAnhydrous OptimizeBase Optimize Base and Solvent Start->OptimizeBase OptimizeTempTime Optimize Temperature and Time Start->OptimizeTempTime Impure Impure Starting Materials CheckPurity->Impure If impure Hydrolysis Hydrolysis of Sulfonyl Chloride CheckAnhydrous->Hydrolysis If wet SuboptimalConditions Suboptimal Reaction Conditions OptimizeBase->SuboptimalConditions If yield is still low OptimizeTempTime->SuboptimalConditions If reaction is incomplete Purify Purify Starting Materials Impure->Purify Dry Use Anhydrous Solvents and Dry Glassware Hydrolysis->Dry ScreenConditions Screen Different Bases (e.g., K2CO3) and Solvents SuboptimalConditions->ScreenConditions Monitor Monitor Reaction by TLC to Determine Optimal Time and Temperature SuboptimalConditions->Monitor

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?

When troubleshooting a low-yield sulfonamide synthesis, it's best to start with the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:

  • Reagent Quality:

    • Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[1][2] It is recommended to use a freshly opened bottle or purify the sulfonyl chloride before use.[1]

    • Solvent: Use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1][3]

    • Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1][3]

  • Reaction Conditions:

    • Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]

    • Temperature: The reaction is often performed at 0 °C to room temperature.[1] If the reaction is sluggish, gentle heating might be necessary. However, excessive heat can promote side reactions.[1]

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture and oxygen.[1][2]

Q2: How do I choose the appropriate base and solvent for my sulfonamide synthesis?

The choice of base and solvent is critical and can dramatically impact reaction efficiency. The base neutralizes the HCl generated during the reaction, while the solvent facilitates the interaction between reactants.

Base Selection: The base should be strong enough to deprotonate the amine (or the resulting sulfonamide) but not so strong as to cause unwanted side reactions.[3]

  • Pyridine and Triethylamine (TEA): Commonly used organic bases. Ensure they are anhydrous.[1][3] Pyridine can sometimes act as a nucleophilic catalyst.

  • Inorganic Bases: Potassium carbonate has been used, particularly in greener solvent systems like PEG-400.[4] Sodium hydride has been employed in solvents like DMF and THF.[4]

Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[3]

  • Aprotic Solvents: Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are common choices.[2]

  • Protic Solvents: Protic solvents should generally be avoided as they can react with the sulfonyl chloride.[3]

  • Green Solvents: Deep eutectic solvents (DESs) like choline chloride/glycerol have been shown to be effective and environmentally friendly alternatives.[5]

Q3: I suspect side reactions are occurring. What are the common side products and how can I minimize them?

Several side reactions can lead to low yields of the desired sulfonamide.

  • Hydrolysis of Sulfonyl Chloride: As mentioned, moisture will convert the reactive sulfonyl chloride to the unreactive sulfonic acid.[2]

    • Solution: Rigorously use dry reagents and solvents and conduct the reaction under an inert atmosphere.[2]

  • Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, especially if the base is strong enough to deprotonate the initially formed sulfonamide.

    • Solution: Use a controlled stoichiometry, often with a slight excess of the amine.[3] Slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) can help minimize this over-reaction.[2]

  • Reaction with Solvent: Ensure the chosen solvent is inert under the reaction conditions.[3]

Q4: My starting materials are sterically hindered. How can I improve the reaction yield?

Steric hindrance in either the amine or the sulfonyl chloride can significantly slow down the reaction rate.[2]

  • Increase Reaction Temperature and Time: Carefully increasing the temperature or extending the reaction time may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.[2][3]

  • Use a Less Hindered Base: A bulky base might not be able to effectively deprotonate the amine. Consider a smaller, non-nucleophilic base.

  • Alternative Synthetic Routes: If optimization of conditions fails, alternative synthetic strategies might be required.[2] Modern methods include transition metal-catalyzed cross-coupling reactions.[3]

Data Presentation

Table 1: Typical Reaction Conditions and Reported Yields for Sulfonamide Synthesis

AmineSulfonyl ChlorideBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
AnilineBenzenesulfonyl chloridePyridine-0-25-100--INVALID-LINK--
p-ToluidineTosyl chloridePyridine-0-25-100--INVALID-LINK--
2-AminopyridineBenzenesulfonyl chloridePyridine---63--INVALID-LINK--
Various aminesVarious sulfonyl chloridesTriethylamine (2.0)CH₂Cl₂0-66 (sulfinamide)[6]
Diamino aryne precursorSulfonamideTriethylamineDCM--85--INVALID-LINK--
Various aminesVarious sulfonyl chloridesK₂CO₃PEG-400--up to 78--INVALID-LINK--
Primary aminesVarious sulfonyl chloridesFe₃O₄-DIPADCMRT-98--INVALID-LINK--
Primary aminesVarious sulfonyl chloridesZnO-nanoparticleSolvent-free--95--INVALID-LINK--

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a typical procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Sulfonyl chloride (1.0-1.1 eq)

  • Anhydrous base (e.g., triethylamine or pyridine, 1.1-1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous solvent in a dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Sulfonamide_Synthesis start Low Yield in Sulfonamide Synthesis reagent_quality Check Reagent Quality (Amine, Sulfonyl Chloride, Solvent, Base) start->reagent_quality reagent_issue Reagent Issue Identified? reagent_quality->reagent_issue reaction_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) condition_issue Condition Issue Identified? reaction_conditions->condition_issue side_reactions Investigate Potential Side Reactions side_reaction_issue Side Reaction Identified? side_reactions->side_reaction_issue workup_purification Analyze Workup & Purification purification_issue Purification Issue Identified? workup_purification->purification_issue reagent_issue->reaction_conditions No solution_reagent Use Pure/Dry Reagents Use Fresh Sulfonyl Chloride reagent_issue->solution_reagent Yes condition_issue->side_reactions No solution_conditions Optimize Stoichiometry Screen Temp/Time condition_issue->solution_conditions Yes side_reaction_issue->workup_purification No solution_side_reaction Slow Addition of Sulfonyl Chloride Adjust Stoichiometry side_reaction_issue->solution_side_reaction Yes solution_purification Optimize Extraction pH Alternative Purification Method purification_issue->solution_purification Yes end_not_ok Yield Still Low Consider Alternative Route purification_issue->end_not_ok No end_ok Yield Improved solution_reagent->end_ok solution_conditions->end_ok solution_side_reaction->end_ok solution_purification->end_ok

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

This technical support guide provides a starting point for troubleshooting low yields in sulfonamide synthesis. For more complex issues or alternative synthetic methodologies, consulting the primary literature is recommended.

References

Technical Support Center: Optimizing Catalyst Selection for Efficient Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. It aims to address specific issues encountered during experiments, offering practical solutions to optimize catalyst selection and reaction conditions.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the catalytic synthesis of sulfonamides.

Question: My sulfonamide synthesis is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in sulfonamide synthesis can stem from several factors related to the catalyst, reaction conditions, and substrates. Here is a systematic approach to troubleshooting:

  • Catalyst Activity and Selection: The choice and activity of the catalyst are critical. For traditional coupling of sulfonyl chlorides with amines, a simple base catalyst like triethylamine or pyridine may suffice.[1] However, for more complex cross-coupling reactions, a transition metal catalyst is necessary.[2]

    • Palladium-based catalysts are common for C-N cross-coupling but can be prone to deactivation.[2] Consider using specialized ligands, such as dialkyl biaryl phosphines, to prevent catalyst dimerization and enhance reaction rates.[2]

    • Copper-based catalysts are effective for the arylation of sulfonamides and can be a viable alternative, sometimes even enabling the reaction to be performed in water.[2]

    • Nickel-catalyzed cross-couplings have emerged as a cost-effective alternative to palladium, especially for reactions involving (hetero)aryl chlorides.[2][3]

    • Ruthenium catalysts have shown promise for oxidative C-H activation routes.[2]

  • Reaction Conditions:

    • Temperature: Some reactions, such as copper-catalyzed couplings of aryl boronic acids, may require high temperatures to proceed efficiently.[2] Conversely, thermally sensitive starting materials or products may necessitate milder conditions.

    • Solvent: The solvent choice can significantly impact yield. While common organic solvents like toluene or dioxane are frequently used, greener options like water have been successfully employed in some copper-catalyzed systems.[2]

    • Base: The type and amount of base are crucial, particularly in palladium-catalyzed reactions where it aids in the deprotonation of the sulfonamide.[2]

  • Substrate Reactivity and Purity:

    • Nucleophilicity of Sulfonamides: Sulfonamides are generally less nucleophilic than alkyl amines, which can make C-N bond formation challenging.[2]

    • Impure Starting Materials: Impurities in the sulfonamide substrate or the coupling partner can poison the catalyst. Ensure the purity of your starting materials before use.

Question: I am observing poor regioselectivity in my sulfonamide synthesis (e.g., a mixture of ortho-, meta-, and para-isomers). What could be the cause?

Answer: Poor regioselectivity is often linked to the directing group's effectiveness and the reaction mechanism.

  • Weak Directing Group Coordination: While the sulfonamide group is typically a strong directing group for ortho-functionalization, other functional groups on your molecule might also direct the catalyst, leading to a mixture of isomers.

  • Reaction Mechanism: Some reactions may proceed through a non-directed pathway. Confirm that your reaction conditions favor the desired directed C-H activation mechanism.

  • Steric Hindrance: Significant steric bulk near the ortho-position can impede the catalyst's approach, potentially leading to functionalization at other positions.

Question: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?

Answer: Catalyst deactivation can be caused by several factors, leading to a decline in catalytic activity.[4]

  • Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive.[5]

    • Solution: Purify all starting materials and solvents. Consider using a guard bed to remove impurities before the reactants reach the catalyst.

  • Sintering: High reaction temperatures can cause the catalyst's metal particles to agglomerate, reducing the active surface area.[4]

    • Solution: Operate at the lowest effective temperature. Use a catalyst support that inhibits sintering.

  • Fouling: Deposition of byproducts or coke on the catalyst surface can block active sites.[5]

    • Solution: Optimize reaction conditions to minimize byproduct formation. In some cases, the catalyst can be regenerated by burning off the coke under controlled conditions.

  • Leaching: The active metal may dissolve into the reaction mixture.

    • Solution: Choose a more robust catalyst support or ligand that strongly binds the metal.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Arylation of Sulfonamides
Catalyst SystemTypical SubstratesLigand/AdditiveSolventTemperature (°C)Yield (%)Reference
Palladium Aryl bromides, chloridest-BuXPhostert-amyl alcohol80-12075-95[6]
Copper Aryl boronic acids(if any)DMSO13060-90[7]
Copper Aryl halides(ligand-free)DMF130up to 91[8]
Nickel Aryl/Heteroaryl boroxinesdNbpyDioxane8070-95[9]
Iodine Sulfonyl hydrazides, AminesTBHP (oxidant)DCERoom Temp80-95[10][11]

Experimental Protocols

General Procedure for a Palladium-Catalyzed α-Arylation of a Methyl Sulfonamide with an Aryl Chloride

This protocol is adapted from a procedure described for the synthesis of Sumatriptan.[12]

  • Preparation: To an oven-dried reaction tube, add the methyl sulfonamide (0.1 mmol, 1.0 equiv), the aryl chloride (1.2 equiv), a palladium precatalyst (e.g., with an indole-based ligand, 5 mol %), and a base (e.g., a phosphate or carbonate, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, 0.2 M concentration).

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for a Copper-Catalyzed Three-Component Synthesis of Sulfonamides

This protocol describes the synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate.[7]

  • Reactant Mixture: In a reaction vessel, combine the amine (1.0 equiv), the aryl boronic acid (2.0 equiv), copper(II) triflate (10 mol %), a suitable ligand (e.g., L1, 10 mol %), DABSO (as a sulfur dioxide source, 2.0 equiv), and cesium carbonate (1.0 equiv).

  • Solvent: Add DMSO as the solvent.

  • Reaction Conditions: Heat the mixture to 130 °C and stir for 16 hours.

  • Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup, extraction with an organic solvent, and purification by column chromatography.

General Procedure for an Iodine-Catalyzed Synthesis of Sulfonamides

This metal-free protocol utilizes sulfonyl hydrazides and amines.[11]

  • Reaction Setup: To an oven-dried scintillation vial equipped with a magnetic stir bar, add the sulfonylhydrazide substrate (1.00 mmol, 1.00 equiv), iodine (I₂) (51 mg, 0.20 mmol, 0.20 equiv), and 1,2-dichloroethane (DCE, 4 mL).

  • Reagent Addition: Add the amine (3.0 mmol, 3.0 equiv) and tert-butyl hydroperoxide (TBHP, 3.0 mmol, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup and Purification: Upon completion, the reaction is typically quenched, followed by an extractive workup and purification of the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Reaction Vessel add_reagents Add Sulfonamide, Aryl Halide, Catalyst, Base start->add_reagents inert_atm Inert Atmosphere (N2 or Ar) add_reagents->inert_atm add_solvent Add Dry, Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir aqueous_workup Aqueous Workup heat_stir->aqueous_workup purification Column Chromatography aqueous_workup->purification end Purified Product purification->end

Caption: General workflow for a transition-metal-catalyzed sulfonamide synthesis.

troubleshooting_low_yield start Low/No Yield catalyst_check Is the Catalyst Correct? start->catalyst_check conditions_check Are Conditions Optimal? catalyst_check->conditions_check Yes select_catalyst Select Appropriate Catalyst catalyst_check->select_catalyst No reagents_check Are Reagents Pure? conditions_check->reagents_check Yes optimize_temp Optimize Temperature conditions_check->optimize_temp No purify_reagents Purify Starting Materials reagents_check->purify_reagents No end Improved Yield reagents_check->end Yes select_catalyst->conditions_check screen_solvents Screen Solvents/Bases optimize_temp->screen_solvents screen_solvents->reagents_check purify_reagents->end

Caption: Troubleshooting logic for addressing low reaction yield.

catalyst_selection_logic start Select Catalyst for Sulfonamide Synthesis coupling_type What is the coupling type? start->coupling_type cn_coupling C-N Cross-Coupling coupling_type->cn_coupling Cross-Coupling ch_activation C-H Activation coupling_type->ch_activation C-H Activation oxidative_coupling Oxidative Coupling coupling_type->oxidative_coupling Oxidative pd_catalyst Palladium (Aryl Halides) cn_coupling->pd_catalyst cu_catalyst Copper (Aryl Boronic Acids) cn_coupling->cu_catalyst ni_catalyst Nickel (Aryl Chlorides) cn_coupling->ni_catalyst ru_catalyst Ruthenium ch_activation->ru_catalyst i_catalyst Iodine (Metal-Free) oxidative_coupling->i_catalyst

Caption: Decision logic for initial catalyst selection based on reaction type.

References

Technical Support Center: Minimizing Side Product Formation in N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in N-arylation reactions.

Troubleshooting Guides

Buchwald-Hartwig Amination

Problem: Low or No Yield of the Desired N-Arylated Product

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, it may not be reducing effectively to Pd(0). Ensure you are using a reliable precatalyst or appropriate activation conditions. An inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.

  • Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For many N-arylations, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are effective. If using older generation ligands, the catalytic activity might be insufficient, especially with less reactive aryl chlorides.

  • Inappropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions, requiring higher catalyst loadings or longer reaction times.

  • Solvent Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.

  • Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.

Problem: Significant Formation of Hydrodehalogenation Side Product

Possible Causes and Solutions:

  • β-Hydride Elimination: This is a common side reaction that competes with reductive elimination, leading to the formation of a hydrodehalogenated arene and an imine.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands can favor the desired reductive elimination pathway.

  • Base Selection: The choice of base can also play a role. In some cases, using a weaker base may help to minimize this side reaction, although it may also slow down the desired reaction.

Problem: Formation of N,N'-Bis-Arylated Piperazine Byproduct

Possible Causes and Solutions:

  • Stoichiometry: The formation of the bis-arylated product is a common selectivity issue when working with piperazine.

  • Control of Stoichiometry: Using an excess of piperazine relative to the aryl halide can favor the formation of the desired mono-arylated product.

Ullmann Condensation

Problem: Low or No Yield of the Desired N-Arylated Product

Possible Causes and Solutions:

  • Inactive Catalyst: The quality of the copper catalyst is crucial. Ensure you are using a high-purity copper source.

  • Inappropriate Ligand: While some Ullmann reactions can be run without a ligand, many benefit from the use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine.

  • Incorrect Base: The choice and quality of the base are important. K₃PO₄ and Cs₂CO₃ are commonly used.

  • High Reaction Temperatures: Traditional Ullmann reactions often require high temperatures, but some modern protocols work under milder conditions. If you are observing decomposition, consider lowering the temperature.

  • Solvent Choice: High-boiling polar solvents like DMF and NMP are often used. Ensure your solvent is anhydrous.

Problem: Formation of Homocoupling Side Products

Possible Causes and Solutions:

  • Reaction Conditions: Homocoupling of the aryl halide can be a significant side reaction.

  • Optimization of Conditions: Careful optimization of the catalyst, ligand, base, and temperature can help to minimize homocoupling. In some cases, using a slight excess of the amine can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in N-arylation and how can I minimize them?

A1: The most common side reactions include hydrodehalogenation (reduction of the aryl halide), homocoupling of the aryl halide, and multiple arylations of the amine (e.g., bis-arylation of primary amines or piperazine). To minimize these, you can:

  • Optimize the ligand: Bulky, electron-rich ligands often favor the desired C-N bond formation.

  • Choose the right base: The strength and nature of the base can significantly impact selectivity.

  • Control stoichiometry: Using an excess of the amine can favor mono-arylation.

  • Ensure an inert atmosphere: Oxygen can lead to catalyst deactivation and side reactions.

  • Use anhydrous solvents: Water can lead to hydrodehalogenation.

Q2: How do I choose the right ligand for my Buchwald-Hartwig amination?

A2: The choice of ligand is highly dependent on the substrates. Sterically hindered biaryl phosphine ligands are generally effective for a wide range of substrates. It is often necessary to screen a few different ligands to find the optimal one for a specific transformation.

Q3: What is the role of the base in N-arylation reactions?

A3: The base plays a crucial role in the catalytic cycle by deprotonating the amine, which allows it to coordinate to the metal center. The choice of base can affect the reaction rate and selectivity. Stronger bases generally lead to faster reactions but may not be compatible with all functional groups.

Q4: Can I run N-arylation reactions open to the air?

A4: While some modern catalyst systems are more robust, it is generally recommended to run N-arylation reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions caused by oxygen.

Q5: How can I improve the yield of my Ullmann N-arylation reaction?

A5: To improve the yield of an Ullmann N-arylation, you can:

  • Screen different copper sources (e.g., CuI, Cu₂O).

  • Test various ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine).

  • Optimize the base (e.g., K₃PO₄, Cs₂CO₃).

  • Use a high-boiling, anhydrous polar solvent.

  • Ensure the reaction is run at an appropriate temperature.

Data Presentation

Table 1: Comparison of Ligands in the Buchwald-Hartwig Amination of 4-chlorotoluene with Morpholine
LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
XPhos1.5NaOtBuToluene100694
RuPhos1.5NaOtBuToluene100685
SPhos1.5NaOtBuToluene100678
DavePhos1.5NaOtBuToluene100665
Table 2: Effect of Base on the Ullmann N-Arylation of Imidazole with Iodobenzene
BaseCatalystSolventTemp (°C)Time (h)Yield (%)
Cs₂CO₃CuIDMF1102492
K₃PO₄CuIDMF1102485
K₂CO₃CuIDMF1102478
Table 3: Solvent Effects on the Ullmann Coupling of 4-bromotoluene with Phenol
SolventCatalystBaseTemp (°C)Time (h)Yield (%)
TolueneCuIK₂CO₃1102479
DioxaneCuIK₂CO₃1102465
DMFCuIK₂CO₃1102452

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents of NaOtBu).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Ullmann N-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if used, e.g., 10-20 mol%), and the base (e.g., 2 equivalents of K₃PO₄).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube, followed by the anhydrous solvent (e.g., DMF or DMSO).

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir at the desired temperature (e.g., 100-150 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Side_Product Side_Product Deprotonation->Side_Product β-Hydride Elimination Reductive Elimination Complex->Pd(0)L Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2 Troubleshooting_Workflow decision decision Low/No Yield Low/No Yield decision->Low/No Yield Low Yield Side Product Formation Side Product Formation decision->Side Product Formation Side Products start start start->decision Problem Identification solution solution Check Catalyst Activity Check Catalyst Activity Low/No Yield->Check Catalyst Activity Identify Side Product Identify Side Product Side Product Formation->Identify Side Product Screen Ligands Screen Ligands Check Catalyst Activity->Screen Ligands Optimize Base/Solvent Optimize Base/Solvent Screen Ligands->Optimize Base/Solvent Adjust Temperature Adjust Temperature Optimize Base/Solvent->Adjust Temperature Adjust Temperature->solution Improved Yield Hydrodehalogenation Hydrodehalogenation Identify Side Product->Hydrodehalogenation Hydrodehalogenation Bis-arylation Bis-arylation Identify Side Product->Bis-arylation Bis-arylation Change Ligand/Base Change Ligand/Base Hydrodehalogenation->Change Ligand/Base Adjust Stoichiometry Adjust Stoichiometry Bis-arylation->Adjust Stoichiometry Change Ligand/Base->solution Minimized Side Product Adjust Stoichiometry->solution Minimized Side Product Reaction_Parameters center N-Arylation Outcome Catalyst Catalyst Catalyst->center Ligand Ligand Ligand->center Base Base Base->center Solvent Solvent Solvent->center Temperature Temperature Temperature->center

Technical Support Center: Purification Strategies for Crude 4-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Benzylbenzenesulfonamide. The following troubleshooting guides and FAQs are designed to address specific issues and provide scientifically grounded solutions.

Understanding the Compound: Key Properties of this compound

Before delving into purification strategies, a foundational understanding of the target compound's properties is crucial. This compound is a solid at room temperature with a melting point in the range of 85-86°C.[1] Its structure, comprising two aromatic rings and a sulfonamide linkage, dictates its solubility. Generally, sulfonamides exhibit low solubility in water but are more soluble in organic solvents, particularly alcohols and acetone.[2] This solubility profile is the cornerstone of developing effective purification protocols.

Common Impurities in Crude this compound

The nature and quantity of impurities in your crude product are highly dependent on the synthetic route employed. A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[3] Potential impurities stemming from this process can include:

  • Unreacted Starting Materials: Benzylamine and benzenesulfonyl chloride.

  • Side Products: Products from self-condensation or other side reactions.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC) is highly recommended to visualize the number and polarity of impurities present. This will inform the selection of the most appropriate purification strategy.

Purification Strategy Decision Workflow

The choice of purification method is contingent on the physical state of the crude product and the nature of the impurities. The following workflow provides a logical approach to selecting the optimal strategy.

Purification_Workflow start Crude this compound Product is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes oily_or_gummy Is the product oily or gummy? is_solid->oily_or_gummy No pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product extraction Liquid-Liquid Extraction extraction->column_chromatography oily_or_gummy->column_chromatography Yes oily_or_gummy->extraction Consider as initial cleanup

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My crude this compound won't fully dissolve in the hot recrystallization solvent. What should I do?

A1: This issue typically arises from using an insufficient volume of solvent or selecting an inappropriate one.

  • Causality: For recrystallization to be effective, the compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures.[4] If the compound doesn't dissolve, the solution is not saturated, and crystallization upon cooling will be inefficient.

  • Troubleshooting Steps:

    • Gradually Add More Solvent: While heating, add small increments of the solvent until the solid completely dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.

    • Re-evaluate Your Solvent Choice: If a large volume of solvent is required, it may not be the optimal choice. A good starting point for sulfonamides is ethanol or a mixture of ethanol and water.[5][6] You can also explore other solvent systems like ethyl acetate/hexanes.[7]

Q2: After cooling my solution, no crystals have formed. What went wrong?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.

  • Causality: Crystallization occurs when a supersaturated solution is cooled, reducing the solubility of the solute and forcing it out of the solution to form a crystal lattice.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[8][9]

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" acts as a template for further crystallization.[8][9]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.

    • Extended Cooling: Place the flask in an ice bath to further decrease the solubility and promote crystallization.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too rapidly.[10]

  • Causality: The boiling point of the solvent might be higher than the melting point of the solute, or high impurity levels can depress the melting point of the mixture.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.

    • Change Solvent System: Consider using a solvent with a lower boiling point.

Column Chromatography Issues

Q4: My compound is streaking on the TLC plate, making it difficult to choose a solvent system for column chromatography. What does this mean?

A4: Streaking on a TLC plate often indicates that the compound is too polar for the current solvent system or is interacting strongly with the silica gel.[10]

  • Causality: Silica gel is acidic. If your compound has basic functionalities, it can bind strongly, leading to streaking. Conversely, highly polar compounds require a more polar mobile phase to elute properly.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: Increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

    • Add a Modifier: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve the spot shape. For acidic compounds, a small amount of acetic acid can be added.[10]

Q5: I ran my column, but I can't find my compound in any of the fractions. Where did it go?

A5: There are several possibilities for a compound seemingly disappearing during column chromatography.

  • Causality & Troubleshooting:

    • Decomposition on Silica: Your compound may not be stable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[11] If it is unstable, consider using a different stationary phase like alumina.

    • Eluted in the Solvent Front: If your solvent system was too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions collected.

    • Still on the Column: If your solvent system was not polar enough, your compound may still be adsorbed to the top of the column. Try flushing the column with a much more polar solvent (e.g., pure ethyl acetate or methanol) to see if you can recover it.

    • Fractions are too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to be detected by TLC. Try concentrating a few of the fractions where you expected your compound to elute and re-spot them on a TLC plate.[11]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent or solvent mixture should be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethanol/Water, Ethyl Acetate/Hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For a more complete drying, a vacuum oven can be used.

Protocol 2: Column Chromatography of this compound

This protocol provides a step-by-step guide for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully add this dry silica to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a pump or nitrogen line) to push the solvent through the column.

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Data Summary

Table 1: Common Solvents for Purification

Solvent SystemApplication Notes
EthanolA good starting point for recrystallization of many sulfonamides.[5][6][12]
Ethanol/WaterA mixed-solvent system for recrystallization that can be fine-tuned for optimal solubility.
Ethyl Acetate/HexanesA common eluent system for column chromatography of moderately polar compounds.[7]
Chloroform/MethanolCan be used as a more polar eluent system for column chromatography.

References

Technical Support Center: Addressing In Vitro Solubility Challenges of 4-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Benzylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered during in vitro experimentation. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address the common issues you may face in the lab.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical properties of this compound and answers common initial questions.

Q1: What are the primary reasons for the low aqueous solubility of this compound?

A1: The low aqueous solubility of this compound stems from its molecular structure. It contains two hydrophobic aromatic rings (a benzene ring and a benzyl group) which limit its interaction with water.[1][2] While the sulfonamide group (-SO₂NH-) is polar, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially in its un-ionized state.[3] The crystalline nature of many sulfonamides also means that significant energy is required to break the crystal lattice before dissolution can occur.[3]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: While extensive experimental data for this specific molecule is not widely published, we can infer its properties from the general characteristics of benzenesulfonamides.

  • pKa: The sulfonamide group is weakly acidic.[4][5] The pKa value is critical because it determines the pH at which the molecule will ionize. The ionized form is generally more water-soluble than the neutral form.[4][5]

  • logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher logP suggests greater hydrophobicity and lower aqueous solubility. Given its structure, this compound is expected to have a relatively high logP.

  • Solvent of Choice for Stock Solutions: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are typically effective for creating high-concentration stock solutions due to their ability to solvate the polar functional groups.[2][3][6]

Predicted Solubility of this compound in Common Lab Solvents

The following table provides an overview of the predicted solubility characteristics based on the compound's structure. Experimental verification is always recommended.

Solvent TypeExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighEffectively solvates the polar sulfonamide and amide-like functionalities.[2]
Polar Protic Methanol, EthanolModerate to GoodCan engage in hydrogen bonding, facilitating dissolution.[2]
Aqueous Buffers PBS, Cell Culture MediaLowThe hydrophobic nature of the aromatic rings limits solubility in aqueous environments.[2][7]
Non-Polar Organic Hexane, TolueneLowThe molecule's polar sulfonamide group prevents significant dissolution in non-polar solvents.[2]

Part 2: Troubleshooting Guide for Common Precipitation Issues

This section provides a systematic approach to diagnosing and solving precipitation problems encountered during your experiments.

Issue 1: Immediate Precipitation ("Crashing Out") Upon Dilution in Aqueous Media

Q3: I dissolved my this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?

A3: This is a classic case of "solvent shock" or "crashing out."[8] The compound is highly soluble in the concentrated organic solvent (DMSO) but is not soluble in the final aqueous environment of your media, especially at the target concentration. The rapid dilution causes a sudden shift in solvent polarity, forcing the compound out of solution.[7][8]

Troubleshooting Workflow for Immediate Precipitation

G start Immediate Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution too rapid? check_conc->check_dilution No solution_conc 1. Lower the final working concentration. 2. Perform a kinetic solubility test. check_conc->solution_conc Yes check_temp Was the medium at 37°C? check_dilution->check_temp No solution_dilution 1. Use a serial dilution method. 2. Add stock dropwise while vortexing. check_dilution->solution_dilution Yes solution_temp Always pre-warm media to 37°C before adding the compound. check_temp->solution_temp No end Problem Resolved? check_temp->end Yes (Consult Advanced Strategies)

Caption: Troubleshooting Decision Tree for Immediate Precipitation.

Detailed Solutions:

  • Lower the Final Concentration: The most straightforward cause is that the final concentration exceeds the compound's aqueous solubility limit.[7] Try a lower final concentration.

  • Optimize the Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform a serial dilution. This gradual reduction in solvent concentration is less of a "shock" to the compound.[7][9] Always add the compound solution to the media (not the other way around) while gently vortexing or stirring.[7][9]

  • Use Pre-Warmed Media: The solubility of many compounds is temperature-dependent. Adding a compound to cold media can significantly decrease its solubility.[7][8] Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C).[7]

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% or 1%, to avoid solvent-induced artifacts or cytotoxicity.[3][9][10]

Issue 2: Delayed Precipitation in the Incubator

Q4: My media with this compound looked clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?

A4: Delayed precipitation suggests that the compound was initially in a supersaturated, thermodynamically unstable state. Over time, nucleation and crystal growth occur. Several factors can contribute to this:

  • pH Changes: Cellular metabolism can acidify the culture medium, lowering its pH.[7] Since the solubility of weakly acidic sulfonamides is pH-dependent, a drop in pH can decrease ionization and cause the less soluble, neutral form of the compound to precipitate.[3][4]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form less soluble complexes.[7][8]

  • Evaporation: In long-term cultures, evaporation from culture plates can concentrate all media components, including your compound, pushing its concentration above its solubility limit.[11]

  • Compound Instability: The compound itself may be degrading over time into less soluble byproducts.

Solutions:

  • Monitor and Control pH: For dense or long-term cultures, monitor the media color (if using phenol red) and consider changing the media more frequently to maintain a stable pH.

  • Reduce Serum Concentration: If using serum, consider temporarily reducing the concentration to see if it mitigates precipitation, which could indicate an interaction with serum proteins.

  • Ensure Proper Humidification: Use low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments to prevent media concentration due to evaporation.[11]

  • Prepare Fresh Solutions: Prepare the working solutions of this compound immediately before each experiment to minimize the risk of time-dependent precipitation or degradation.[3]

Part 3: Key Experimental Protocols

Follow these validated protocols to ensure consistency and reproducibility in your experiments.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to accurately prepare a concentrated stock solution, typically in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Volumetric flask (Class A)[12]

  • Analytical balance[12]

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume. The formula is: Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weigh the Compound: Accurately weigh the solid compound using an analytical balance and transfer it carefully into the volumetric flask.[13]

  • Initial Dissolution: Add approximately half of the final volume of DMSO to the flask.

  • Ensure Complete Dissolution: Vigorously vortex the solution. If needed, use a brief sonication in a water bath to break up any aggregates and ensure all solid material is completely dissolved. Visually inspect against a light source to confirm there are no suspended particles.[9]

  • Bring to Final Volume: Once fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.[13]

  • Mix and Aliquot: Invert the flask several times to ensure a homogenous solution. Dispense into small-volume, single-use aliquots to avoid repeated freeze-thaw cycles. Store appropriately (typically at -20°C or -80°C).

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol uses a serial dilution approach to prevent the compound from precipitating.

References

Technical Support Center: Optimizing Acylation of 4-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 4-bromobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, actionable protocols, and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can adapt and optimize these procedures for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring during the acylation of 4-bromobenzenesulfonamide?

A1: The N-acylation of 4-bromobenzenesulfonamide is a nucleophilic acyl substitution reaction. The nitrogen atom of the sulfonamide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (like an acyl chloride or acid anhydride). A base is typically used to deprotonate the sulfonamide, significantly increasing its nucleophilicity and facilitating the reaction.[1] The resulting N-acyl-4-bromobenzenesulfonamide products are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1]

Q2: What are the most common acylating agents, and how do I choose between them?

A2: The most common acylating agents are acyl chlorides and acid anhydrides .[2][3]

  • Acyl Chlorides (R-COCl): These are highly reactive and generally lead to faster reaction times. However, they produce hydrochloric acid (HCl) as a byproduct, which must be neutralized by a stoichiometric amount of base to prevent protonation of the starting sulfonamide.[4]

  • Acid Anhydrides ((R-CO)₂O): These are less reactive than acyl chlorides but are often preferred for cleaner reactions as they are less sensitive to trace amounts of moisture. They produce a carboxylic acid byproduct, which also requires neutralization.[4]

The choice depends on the desired reactivity, the stability of your substrate, and the availability of the reagent. For sluggish reactions, an acyl chloride is often a better choice. For substrates sensitive to harsh conditions, an acid anhydride might provide a more controlled reaction.

Q3: Why is a base essential in the classical acylation method?

A3: A base is critical for two main reasons. First, the sulfonamide proton is acidic (pKa ≈ 10), but the neutral sulfonamide is only a moderate nucleophile. The base deprotonates the sulfonamide nitrogen to form a much more nucleophilic sulfonamidate anion.[1] Second, the reaction generates an acidic byproduct (HCl from an acyl chloride or R-COOH from an anhydride). The base acts as an acid scavenger, neutralizing this byproduct and preventing it from protonating the starting material, which would render it non-nucleophilic and halt the reaction.[4] Common bases include triethylamine (Et₃N) and pyridine.[1]

Q4: Are there alternatives to base-mediated acylation?

A4: Yes, several alternative methods exist, which can be advantageous depending on the substrate.

  • Acid-Catalyzed Acylation: This method uses a catalytic amount of a strong acid, like concentrated sulfuric acid (H₂SO₄), with an acid anhydride as the acylating agent. It is particularly effective for aryl sulfonamides.[1][2]

  • Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) can catalyze the reaction, often under solvent-free conditions by heating the reactants together.[1][2][5] This approach aligns with green chemistry principles.

  • Ultrasound-Assisted Acylation: For a green chemistry approach, ultrasonic irradiation can accelerate the reaction between a sulfonamide and an acid anhydride, often without needing a catalyst or solvent and resulting in short reaction times.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment, providing potential causes and validated solutions.

Problem 1: Low or No Yield of Acylated Product

Your reaction has stalled, or TLC/LC-MS analysis shows a large amount of unreacted 4-bromobenzenesulfonamide.

Possible CauseScientific Rationale & Solution
Insufficient Sulfonamide Activation The sulfonamide is not sufficiently deprotonated to act as an effective nucleophile. Solution: Ensure your base is anhydrous and of high purity. Use a slight excess (1.1 to 1.5 equivalents) to ensure complete deprotonation and to scavenge the acid byproduct.[1] If using a mild base like pyridine, consider switching to a stronger, non-nucleophilic base like DBU or using a catalyst like DMAP.
Degraded or Low-Reactivity Acylating Agent Acyl chlorides and anhydrides can hydrolyze over time if exposed to atmospheric moisture. Solution: Use a fresh bottle or a newly opened container of the acylating agent. Acyl chlorides are generally more reactive than anhydrides; consider switching if using an anhydride with an unreactive substrate.[3]
Inappropriate Solvent The solvent may not fully dissolve the reactants or may be interfering with the reaction. Solution: Use a suitable anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[1] Ensure the solvent is thoroughly dried, as water will consume the acylating agent.
Reaction Temperature is Too Low The activation energy for the reaction is not being met. Solution: While many acylations proceed at room temperature, some may require gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC to avoid byproduct formation at elevated temperatures.
Problem 2: Formation of Multiple Products or Significant Byproducts

Your crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, complicating purification.

Possible CauseScientific Rationale & Solution
Hydrolysis of Acylating Agent This is the most common side reaction.[6] Water in the solvent or on the glassware reacts with the acylating agent to form the corresponding carboxylic acid, which can be difficult to remove. Solution: Rigorously dry all glassware in an oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-acylation While unlikely for a primary sulfonamide, harsh conditions (strong base, high temperature, large excess of acylating agent) could theoretically lead to side reactions. Solution: Use a controlled stoichiometry of the acylating agent (1.1-1.2 equivalents) and add it slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).[1]
Base-Related Byproducts The base used (e.g., triethylamine) can form a hydrochloride salt that may be soluble in the organic phase or co-precipitate with the product. Solution: A standard aqueous workup is designed to remove these salts. Washing the organic layer with a weak acid (e.g., 1M HCl) will remove excess amine base, while a water or brine wash will remove the salt.[7]
Problem 3: Difficult Product Isolation and Purification

The reaction is complete, but isolating a pure, crystalline product is challenging.

Possible CauseScientific Rationale & Solution
Product "Oiling Out" This common issue occurs when the product's solubility in the hot recrystallization solvent is too high, causing it to separate as a liquid phase upon cooling instead of forming crystals.[7] Solution: Use a solvent/anti-solvent recrystallization system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) and slowly add a "poor" anti-solvent (e.g., hexanes, heptane) until the solution becomes slightly cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.[7]
Persistent Impurities After Workup Unreacted starting materials or neutral byproducts may remain after aqueous extraction. Solution: If recrystallization fails to yield pure material, purification by flash column chromatography on silica gel is necessary. A common eluent system is a gradient of ethyl acetate in hexanes.[7]
Product is Water Soluble Some N-acylsulfonamides, especially those with polar acyl groups, may have partial water solubility, leading to loss of yield during the aqueous workup. Solution: After the initial organic extraction, re-extract the aqueous layers with additional solvent (e.g., 2-3 times with ethyl acetate) to recover any dissolved product. Combine all organic layers for drying and concentration.

Experimental Protocols & Data

Protocol 1: Classical Acylation using Acyl Chloride under Basic Conditions

This is the most common method for preparing N-acylsulfonamides.[1]

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).[1][7]

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography as needed.[7]

Protocol 2: Acid-Catalyzed Acylation using Acid Anhydride

An effective alternative that avoids organic bases.[1][2]

  • Preparation: In a round-bottom flask, combine 4-bromobenzenesulfonamide (1.0 eq) and the acid anhydride (1.5 eq) in acetonitrile (MeCN).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3 mol%).

  • Reaction: Heat the reaction mixture to 60 °C and stir until TLC indicates completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Isolation: Collect the precipitated product by vacuum filtration, wash thoroughly with cold water to remove acid and unreacted anhydride, and dry under vacuum.[1]

Table 1: Comparison of Common Acylation Conditions
MethodAcylating AgentReagent/CatalystSolventTemperatureKey Advantages
Base-Mediated [1]Acyl Chloride or AnhydrideEt₃N or Pyridine (Base)DCM, THF, MeCN0 °C to RTWidely applicable, reliable, well-understood.
Acid-Catalyzed [2]Acid AnhydrideH₂SO₄ (cat.)MeCN60 °CAvoids organic bases, simple workup.
Lewis Acid-Catalyzed [5]Acid AnhydrideZnCl₂ (cat.)Solvent-Free80-100 °CGreen, high atom economy, no solvent waste.
Ultrasound-Assisted [1]Acetic AnhydrideNoneSolvent-FreeRoom TempVery fast, high purity, environmentally friendly.

Visualized Workflows

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reactants Dissolve Sulfonamide & Add Base add_acyl Add Acylating Agent at 0°C prep_reactants->add_acyl stir_rt Stir at RT & Monitor by TLC add_acyl->stir_rt wash Aqueous Washes (Acid, Base, Brine) stir_rt->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify analyze Characterize Pure Product (NMR, MS, MP) purify->analyze

Caption: Standard workflow for base-mediated acylation.

Troubleshooting Decision Tree

G start Reaction Start check_tlc Monitor by TLC/ LC-MS after 2h start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete >10% SM remains complete Reaction Complete check_tlc->complete <5% SM remains check_reagents Check Reagent Quality (Anhydrous? Fresh?) incomplete->check_reagents check_conditions Review Conditions (Base Stoichiometry? Temp?) incomplete->check_conditions optimize Optimize & Repeat check_reagents->optimize check_conditions->optimize workup Proceed to Aqueous Workup complete->workup check_purity Check Crude Purity (TLC, ¹H NMR) workup->check_purity impure Impure check_purity->impure No pure Product is Pure check_purity->pure Yes recrystallize Attempt Recrystallization (Solvent/Anti-solvent) impure->recrystallize chromatography Perform Column Chromatography recrystallize->chromatography Fails recrystallize->pure Succeeds chromatography->pure final_product Final Characterization pure->final_product

Caption: Logical steps for troubleshooting reaction outcomes.

References

Technical Support Center: Synthesis of Methyl 4-benzenesulfonamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of methyl 4-benzenesulfonamidobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this sulfonamide synthesis. Here, we provide in-depth, field-proven insights to help you minimize side product formation, optimize reaction conditions, and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each solution is grounded in chemical principles to explain the causality behind the recommended actions.

Issue 1: Low or No Product Yield

Question: My reaction has run overnight, but TLC analysis shows mostly unreacted methyl 4-aminobenzoate and a baseline spot. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is a frequent issue that typically points to problems with reagents or reaction conditions.[1] Let's break down the most common culprits.

  • Cause A: Inactive Benzenesulfonyl Chloride

    • Explanation: Benzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive benzenesulfonic acid.[1][2] This hydrolysis is a primary competitive pathway that consumes your electrophile.[1]

    • Solution:

      • Always use a fresh bottle of benzenesulfonyl chloride or a reagent that has been stored under anhydrous conditions (e.g., in a desiccator).

      • If the purity is in doubt, consider purifying the sulfonyl chloride by distillation under reduced pressure before use.

      • Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use. Use anhydrous solvents.[1]

  • Cause B: Insufficient or Inappropriate Base

    • Explanation: The reaction between methyl 4-aminobenzoate and benzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[3] This acid will protonate the amino group of the starting material, rendering it non-nucleophilic and effectively halting the reaction. A base is required to neutralize this HCl as it forms.

    • Solution:

      • Use at least one equivalent of a suitable base. Pyridine is commonly used as it can also act as the solvent and a nucleophilic catalyst.[4] Triethylamine (TEA) is another common choice.

      • For less reactive anilines, a stronger, non-nucleophilic base might be considered, though care must be taken to avoid promoting side reactions.

      • The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1]

  • Cause C: Poor Nucleophilicity of the Amine

    • Explanation: While methyl 4-aminobenzoate is a reasonably good nucleophile, its reactivity can be diminished by various factors. The electron-withdrawing nature of the para-ester group slightly deactivates the amine compared to aniline.

    • Solution:

      • Increase the reaction temperature. While many sulfonamide syntheses can proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[4][5]

      • Increase the concentration of the reactants to favor the bimolecular reaction kinetics.

Issue 2: Multiple Spots on TLC, Indicating Side Products

Question: My reaction seems to have worked, but the TLC plate shows the product spot along with several other spots. What are these impurities and how can I prevent them?

Answer: The formation of multiple side products is a classic challenge in sulfonamide synthesis. The primary culprits are typically hydrolysis, bis-sulfonylation, and ester cleavage.

Primary Side Reactions

Side_Reactions

  • Side Product A: Bis-sulfonylation Product (Di-sulfonamide)

    • Explanation: After the initial sulfonamide is formed, the nitrogen atom is still weakly nucleophilic and bears an acidic proton. In the presence of a strong base and excess benzenesulfonyl chloride, this proton can be removed, and a second sulfonylation can occur to form an N,N-bis(phenylsulfonyl)aniline derivative.

    • Prevention:

      • Stoichiometry Control: Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride. A slight excess of the amine (e.g., 1.05 equivalents) can sometimes be beneficial to ensure all the sulfonyl chloride is consumed.

      • Controlled Addition: Add the benzenesulfonyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and prevent localized high concentrations of the electrophile.

  • Side Product B: Hydrolyzed Ester (4-Benzenesulfonamidobenzoic Acid)

    • Explanation: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions, especially if the reaction is heated for a prolonged period or if a strong aqueous base is used during the workup.[6][7]

    • Prevention:

      • Mild Base: Use a milder base like pyridine or sodium carbonate instead of strong hydroxides (NaOH, KOH) in the reaction mixture itself.[5]

      • Careful Workup: During the aqueous workup, avoid prolonged contact with strong bases. If washing with a basic solution (e.g., NaHCO₃) to remove excess acid, perform the extraction quickly and at room temperature.

      • Temperature Control: Avoid excessive heating during the reaction. Room temperature is often sufficient.[4]

Issue 3: Difficulty in Product Purification and Isolation

Question: My reaction mixture is an oily mess, and I'm struggling to get a clean, crystalline product. What are the best practices for purification?

Answer: Purification can be challenging due to the similar polarities of the product and some side products. A systematic approach combining extraction and crystallization or chromatography is usually effective.

General Purification Workflow

Purification_Workflow

  • Technique A: Recrystallization

    • Explanation: This is the most effective method if the crude product is a solid and relatively pure.[4] The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Recommended Protocol:

      • Solvent Selection: A mixture of ethanol and water (e.g., 3:1 v/v) is often effective.[4] Other potential solvents include ethyl acetate/hexane or isopropanol.

      • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent mixture. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Technique B: Column Chromatography

    • Explanation: If the product is an oil or recrystallization fails to remove impurities, flash column chromatography on silica gel is the method of choice.[8]

    • Recommended Conditions:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. A typical mobile phase for the product is a 1:3 v/v mixture of ethyl acetate and hexane.[4] Monitor the separation by TLC to find the optimal solvent ratio.

Troubleshooting Purification Possible Cause Suggested Solution
Product oils out during recrystallization The solvent system is not ideal; the melting point of the product might be lower than the boiling point of the solvent.Try a different solvent system with a lower boiling point, such as dichloromethane/hexane. Induce crystallization by scratching the flask or adding a seed crystal.
Poor separation on column chromatography The polarity of the eluent is too high or too low.Optimize the mobile phase using TLC. Start with a low polarity eluent (e.g., 10% EtOAc in hexane) and gradually increase the polarity.
Product streaks on the TLC plate The compound is acidic (due to hydrolysis) or the sample is overloaded.Add a small amount of acetic acid (~0.5%) to the eluent to suppress deprotonation of any carboxylic acid impurity. Ensure the sample spotted on the TLC plate is dilute.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in this reaction? Is it just a base? A1: Pyridine serves a dual role. Primarily, it acts as a base to neutralize the HCl produced during the reaction.[4] Secondly, it can act as a nucleophilic catalyst. Pyridine can attack the highly electrophilic benzenesulfonyl chloride to form a pyridinium salt intermediate. This intermediate is even more reactive towards the amine than benzenesulfonyl chloride itself, which can accelerate the reaction.

Q2: Can I use other solvents besides pyridine? A2: Yes. Dichloromethane (DCM) or tetrahydrofuran (THF) are common alternative solvents. If you use a non-basic solvent like DCM, you must include a different base, such as triethylamine (TEA), to scavenge the HCl. Anhydrous conditions should always be maintained.[1]

Q3: How critical is the reaction temperature? A3: Temperature is a key parameter for controlling selectivity.

  • Low Temperature (0 °C to RT): Running the reaction at a lower temperature, especially during the addition of the sulfonyl chloride, minimizes side reactions like bis-sulfonylation.[1] For many sulfonamide preparations, room temperature is sufficient.[4]

  • Elevated Temperature (40-60 °C): Gentle heating can be necessary to increase the rate of reaction for less nucleophilic amines or to ensure the reaction goes to completion. However, excessive heat can promote the hydrolysis of the methyl ester.

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most effective method.[4]

  • Procedure: Spot the starting amine, the sulfonyl chloride (co-spotted with the amine), and the reaction mixture on a silica gel TLC plate.

  • Eluent: A mixture of ethyl acetate and hexane (e.g., 1:3 v/v) is a good starting point.[4]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the starting amine spot has been completely consumed and a new, typically less polar, product spot has appeared.

Q5: Are there more modern or milder alternatives to benzenesulfonyl chloride? A5: Yes, for substrates that are sensitive to the harsh conditions sometimes required for sulfonyl chlorides, other sulfonating agents can be used.

  • Sulfonyl Fluorides: These are often more stable than sulfonyl chlorides and less prone to hydrolysis.[1][9] Their reaction with amines may require activation, for example, with a Lewis acid.[9]

  • Sulfinate Salts: In some modern synthetic methods, sulfinate salts can be used in photoredox or electrochemical reactions to form the sulfonamide bond under very mild conditions.[10][11] However, for the synthesis of methyl 4-benzenesulfonamidobenzoate, the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride remains the most direct and common approach.[12]

References

safe handling and storage protocols for N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive support guide for N,N-diallyl-4-methylbenzenesulfonamide (CAS No: 50487-72-4). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and answers to frequently asked questions to ensure the safe and effective use of this versatile reagent in your experiments.

Section 1: Quick Reference Data

For your convenience, here is a summary of the key physical and chemical properties of N,N-diallyl-4-methylbenzenesulfonamide.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO₂S[1]
Molecular Weight 251.34 g/mol [1]
Appearance Colorless to light yellow or light orange clear liquid; may also be a solid[2]
Boiling Point 190-193 °C at 9 Torr; 358.7 ± 52.0 °C at 760 mmHg[1][3]
Density 1.104 ± 0.06 g/cm³[1][3]
Flash Point 170.7 ± 30.7 °C[1]
Storage Temperature 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[2][3]
Solubility Soluble in methanol.[4]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and use of N,N-diallyl-4-methylbenzenesulfonamide.

Issue 1: Incomplete reaction during synthesis from 4-methylbenzenesulfonyl chloride and diallylamine.
  • Observation: TLC or NMR analysis of the crude reaction mixture shows the presence of unreacted starting materials or the mono-allylated intermediate (N-allyl-4-methylbenzenesulfonamide).

  • Causality: The reaction of 4-methylbenzenesulfonyl chloride with diallylamine can be sluggish if the generated hydrochloric acid is not effectively neutralized.

  • Troubleshooting Steps:

    • Base Selection: Ensure an appropriate base, such as triethylamine or potassium carbonate, is used in stoichiometric amounts to neutralize the HCl produced during the reaction.[2]

    • Reaction Conditions: Gentle heating of the reaction mixture can help drive the reaction to completion. However, monitor the reaction closely for the formation of byproducts.

    • Reagent Stoichiometry: Using a slight excess of diallylamine can favor the formation of the desired N,N-diallylated product.

Issue 2: Discoloration of N,N-diallyl-4-methylbenzenesulfonamide upon storage.
  • Observation: The compound, which may be initially colorless or a pale yellow, develops a darker yellow or orange hue over time.

  • Causality: Discoloration can be an indication of degradation or the presence of impurities. This may be due to exposure to air, moisture, or light.[2]

  • Troubleshooting Steps:

    • Storage Conditions: Always store N,N-diallyl-4-methylbenzenesulfonamide under an inert atmosphere, such as argon or nitrogen, at the recommended temperature of 2-8°C.[2][3]

    • Purity Check: Before use, assess the purity of the discolored material using analytical techniques like HPLC, GC-MS, or NMR spectroscopy.

    • Purification: If impurities are detected, consider purifying the compound by an appropriate method, such as column chromatography, before proceeding with your experiment.

Issue 3: Low yields or catalyst decomposition in Ring-Closing Metathesis (RCM) reactions.
  • Observation: RCM reactions using N,N-diallyl-4-methylbenzenesulfonamide as a substrate result in low yields of the desired cyclic product, and the ruthenium catalyst appears to decompose.

  • Causality: The nitrogen atom in the sulfonamide can coordinate to the ruthenium center of the metathesis catalyst, leading to catalyst inhibition or decomposition.[5]

  • Troubleshooting Steps:

    • Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups like amines compared to first-generation catalysts.[5]

    • Amine Deactivation: The electron-withdrawing nature of the tosyl group already reduces the nucleophilicity of the nitrogen atom. However, if catalyst inhibition persists, consider the use of additives.

    • Reaction Conditions: Running the reaction at lower temperatures (e.g., room temperature to 40°C) can sometimes minimize catalyst decomposition.[6]

Issue 4: Unwanted side reactions during the use of N,N-diallyl-4-methylbenzenesulfonamide in RCM.
  • Observation: Formation of byproducts such as those resulting from olefin isomerization or deallylation.

  • Causality: Catalyst degradation products, like ruthenium hydrides, can promote isomerization of the double bonds.[6]

  • Troubleshooting Steps:

    • Additives: The addition of certain reagents, such as 1,4-benzoquinone or phenol, has been shown to suppress olefin isomerization.[6] However, be aware that some additives might also affect the catalyst's activity.

    • Solvent Purity: Ensure the use of high-purity, degassed solvents, as impurities can contribute to catalyst degradation.

    • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the formation of isomerization byproducts.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with N,N-diallyl-4-methylbenzenesulfonamide?

Based on data for the compound and its structural analogs, N,N-diallyl-4-methylbenzenesulfonamide is considered harmful if swallowed.[2] It can also cause skin and eye irritation.[7]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

It is recommended to wear the following PPE:

  • Eye and Face Protection: Safety glasses with side shields or goggles.[8]

  • Hand Protection: Chemical-resistant gloves. Nitrile gloves are a good general-purpose choice for handling many organic chemicals, including sulfonamides.[9][10]

  • Body Protection: A standard laboratory coat.[8]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11]

Q3: What are the appropriate first aid measures in case of exposure?

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[12]

  • In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]

  • If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[12]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Q4: How should I properly store N,N-diallyl-4-methylbenzenesulfonamide?

To ensure its stability and purity, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C.[2][3]

Q5: What are the recommended disposal methods for this chemical?

N,N-diallyl-4-methylbenzenesulfonamide should be disposed of as hazardous chemical waste.[3] Dispose of the material in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction facility.[13]

Q6: What are some common impurities that might be present in a sample of N,N-diallyl-4-methylbenzenesulfonamide?

Potential impurities can originate from the synthesis process and may include:

  • Unreacted starting materials: 4-methylbenzenesulfonyl chloride and diallylamine.

  • The mono-allylated intermediate: N-allyl-4-methylbenzenesulfonamide.

  • Byproducts from side reactions: such as the hydrolysis of 4-methylbenzenesulfonyl chloride to 4-methylbenzenesulfonic acid.

Q7: What are the primary applications of N,N-diallyl-4-methylbenzenesulfonamide in organic synthesis?

This compound is primarily used as:

  • A substrate in ring-closing metathesis (RCM) reactions to form nitrogen-containing heterocyclic compounds.[2]

  • A protecting group for primary and secondary amines. The diallylsulfonamide group is stable under various conditions and can be deprotected selectively.[14]

Q8: Are there any known incompatibilities for this compound?

N,N-diallyl-4-methylbenzenesulfonamide is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided.

Section 4: Visualized Protocols

Emergency Response for a Spill

The following diagram outlines the recommended procedure for responding to a spill of N,N-diallyl-4-methylbenzenesulfonamide.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect place_in_container Place in a Sealed Container for Hazardous Waste collect->place_in_container decontaminate Decontaminate the Area (Use an appropriate solvent and then soap and water) place_in_container->decontaminate dispose Dispose of Waste & Contaminated PPE (Follow institutional guidelines) decontaminate->dispose end Incident Reported & Area Ventilated dispose->end

Caption: Workflow for safe spill response of N,N-diallyl-4-methylbenzenesulfonamide.

References

Validation & Comparative

A Comparative Analysis of 4-Benzylbenzenesulfonamide and Other Gamma-Secretase Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Benzylbenzenesulfonamide and other prominent gamma-secretase inhibitors (GSIs). The following sections detail their performance based on available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.

Introduction to Gamma-Secretase Inhibition

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in cellular signaling and is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). Cleavage of APP by gamma-secretase results in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Additionally, gamma-secretase cleaves other transmembrane proteins, most notably the Notch receptor, a critical component of a signaling pathway essential for cell-fate determination.[1] The dual role of gamma-secretase presents a significant challenge in drug development: to inhibit Aβ production without disrupting essential Notch signaling, which can lead to significant side effects.[2]

Sulfonamides have emerged as a promising class of gamma-secretase inhibitors.[3] This guide focuses on this compound as a representative of this class and compares its potential efficacy and selectivity against other well-characterized GSIs from different chemical classes.

Quantitative Performance Comparison of Gamma-Secretase Inhibitors

Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison utilizes data from Begacestat (GSI-953), a structurally related and well-characterized thiophene sulfonamide GSI, as a proxy.[4] The table below summarizes the half-maximal inhibitory concentrations (IC50) for Aβ production and Notch signaling for several key GSIs. A higher selectivity ratio (Notch IC50 / Aβ IC50) indicates a more desirable therapeutic profile with a potentially wider therapeutic window.

Compound ClassInhibitorAβ40 IC50 (nM)Aβ42 IC50 (nM)Notch IC50 (nM)Selectivity Ratio (Notch/Aβ42)Reference
Sulfonamide Begacestat (GSI-953) 15-~240~16[4][5]
AzepineAvagacestat (BMS-708163)0.300.270.84~3.1[6][7]
Alanine DerivativeSemagacestat (LY450139)12.110.914.1~1.3[8][9]
Dipeptide AnalogDAPT115 (total Aβ)200--[1][2][10][11]
ImidazothiazoleNirogacestat (PF-03084014)--13.3 (cellular)-[12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the Notch signaling pathway and a typical workflow for assessing GSI activity.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor Binding S2 Cleavage S2 Cleavage Notch Receptor->S2 Cleavage ADAM Protease Gamma-Secretase Gamma-Secretase S2 Cleavage->Gamma-Secretase Substrate NICD NICD Gamma-Secretase->NICD S3 Cleavage Nucleus Nucleus NICD->Nucleus CSL CSL Nucleus->CSL Binds Target Gene Transcription Target Gene Transcription CSL->Target Gene Transcription Activates Gamma-Secretase_Inhibitor GSI Gamma-Secretase_Inhibitor->Gamma-Secretase Inhibits

Notch Signaling Pathway Inhibition by GSIs

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing APP or NotchΔE) Compound_Treatment Treat cells with varying concentrations of GSI Cell_Culture->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Assay_Choice Assay Type Incubation->Assay_Choice Abeta_Assay Aβ Quantification (ELISA) Assay_Choice->Abeta_Assay APP Notch_Assay Notch Activity Assay (e.g., Luciferase Reporter) Assay_Choice->Notch_Assay Notch Data_Analysis Data Analysis (IC50 determination) Abeta_Assay->Data_Analysis Notch_Assay->Data_Analysis

References

Comparative Bioactivity of 4-Benzylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 4-benzylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. A significant area of research has focused on the role of these derivatives as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in physiological processes such as pH regulation, fluid secretion, and biosynthetic pathways.[1][2] Dysregulation of specific CA isoforms is implicated in various pathologies, including cancer, glaucoma, and epilepsy, making them attractive therapeutic targets.[2][3]

This guide provides a comparative analysis of this compound derivatives, focusing on their inhibitory activity against key human carbonic anhydrase isoforms, particularly the cytosolic hCA I and II, and the tumor-associated hCA IX.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of benzenesulfonamide derivatives is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). The data presented below, synthesized from recent studies, compares the activity of several derivatives against key CA isoforms. Lower values indicate higher potency.

Compound IDDerivative ClassTarget IsoformInhibition Constant (Kᵢ) / IC₅₀ (nM)Selectivity FocusReference
4e Thiazolone-BenzenesulfonamidehCA IX10.93 (IC₅₀)Tumor-associated CA IX over CA II[4][5]
hCA II1550 (IC₅₀)[4][5]
4g Thiazolone-BenzenesulfonamidehCA IX18.24 (IC₅₀)Tumor-associated CA IX over CA II[4][5]
hCA II2430 (IC₅₀)[4][5]
4h Thiazolone-BenzenesulfonamidehCA IX25.06 (IC₅₀)Tumor-associated CA IX over CA II[4][5]
hCA II3920 (IC₅₀)[4][5]
7c Guanidino-BenzenesulfonamidehCA VIISubnanomolar (Kᵢ)Neuropathic pain-associated CA VII[3]
7h Guanidino-BenzenesulfonamidehCA VIISubnanomolar (Kᵢ)Neuropathic pain-associated CA VII[3]
Generic 4 Triazole-BenzenesulfonamidehCA IX1.5 - 38.9 (Kᵢ)Tumor-associated CA IX and XII[6]
hCA XII0.8 - 12.4 (Kᵢ)[6]
Generic 5 Tetrafluoro-BenzenesulfonamidehCA IX1.5 - 38.9 (Kᵢ)Tumor-associated CA IX and XII[6]
hCA XII0.8 - 12.4 (Kᵢ)[6]

Note: The data shows significant selectivity of thiazolone-based derivatives for the tumor-associated isoform hCA IX over the ubiquitous hCA II.[4][5] Guanidino-substituted derivatives have been developed as highly potent and selective inhibitors of hCA VII, which is implicated in neuropathic pain.[3] Furthermore, click-chemistry-derived triazole-benzenesulfonamides show potent, low nanomolar inhibition of tumor-associated isoforms hCA IX and XII.[6]

Experimental Protocols

The evaluation of a compound's inhibitory effect on carbonic anhydrase activity is a critical step. Below is a detailed, representative methodology for a carbonic anhydrase inhibition assay.

Protocol: Stopped-Flow Carbon Dioxide (CO₂) Hydrase Assay[2]

This method measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of CO₂.

1. Reagents and Buffers:

  • Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.5).

  • Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX).

  • Substrate: CO₂-saturated solution.

  • Indicator: pH indicator solution (e.g., p-Nitrophenol).

  • Inhibitor: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

2. Instrumentation:

  • Stopped-flow spectrophotometer.

3. Assay Procedure:

  • Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25°C). One syringe contains the CA enzyme solution in buffer with the pH indicator, and the other contains the CO₂-saturated solution.

  • To measure inhibition, pre-incubate the enzyme solution with various concentrations of the benzenesulfonamide derivative for a set period (e.g., 15 minutes) at room temperature before loading it into the syringe.

  • Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.

  • Monitor the reaction by observing the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm) over time. The rate of change corresponds to the rate of proton formation from CO₂ hydration.

  • The initial rates of the enzymatic reaction are determined from the slope of the linear portion of the absorbance curve.

4. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the inhibitor relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.

Visualizing Pathways and Workflows

Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, created using Graphviz, illustrate the relevant signaling pathway and a typical experimental workflow.

Signaling Pathway: CA IX Inhibition in Tumor Hypoxia

Carbonic anhydrase IX is overexpressed in many solid tumors in response to hypoxia. Its activity helps maintain the intracellular pH, allowing cancer cells to thrive in an acidic microenvironment. Inhibiting CA IX disrupts this pH regulation, leading to increased intracellular acidosis and apoptosis.

CAIX_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_exp CA IX Overexpression HIF1a->CAIX_exp activates CAIX CA IX (extracellular) CAIX_exp->CAIX HCO3 HCO₃⁻ CAIX->HCO3 catalyzes H_out H⁺ (extracellular) CAIX->H_out catalyzes pH_reg Intracellular pH Regulation (pHi > pHe) CAIX->pH_reg Apoptosis Apoptosis CAIX->Apoptosis CO2 CO₂ CO2->CAIX H2O H₂O H2O->CAIX H_in H⁺ (intracellular) H_in->Apoptosis Acidosis leads to Proliferation Cell Proliferation & Survival pH_reg->Proliferation Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX inhibits

Caption: CA IX inhibition pathway in hypoxic cancer cells.

Experimental Workflow for Bioactivity Evaluation

The process of discovering and evaluating new bioactive compounds follows a structured workflow, from initial design and synthesis to detailed biological testing.

Experimental_Workflow start 1. Design & Synthesis of Derivatives char 2. Structural Characterization (NMR, MS, IR) start->char screen 3. Primary Screening (e.g., CA Inhibition Assay) char->screen dose_resp 4. Dose-Response & IC₅₀ Determination screen->dose_resp Active Hits selectivity 5. Selectivity Profiling (vs. other CA isoforms) dose_resp->selectivity cell_assay 6. Cell-Based Assays (e.g., Anticancer Activity) selectivity->cell_assay Potent & Selective Hits moa 7. Mechanism of Action Studies (e.g., Apoptosis Assay) cell_assay->moa admet 8. In Silico ADMET Prediction moa->admet finish Lead Compound Identification admet->finish

Caption: General workflow for evaluating bioactive sulfonamides.

References

Validating the Biological Targets of 4-Benzylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of available scientific literature reveals a significant gap in the specific biological validation of 4-Benzylbenzenesulfonamide. While the broader class of benzenesulfonamide derivatives has been extensively studied, exhibiting a wide range of biological activities, specific experimental data validating the direct molecular targets of this compound remains elusive. This guide summarizes the known biological activities of structurally related compounds and outlines the necessary experimental workflows for the future validation of this compound's specific targets.

Introduction to Benzenesulfonamides

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents. Derivatives of this core structure have been shown to interact with a diverse array of biological targets, leading to applications in various disease areas. Documented activities of benzenesulfonamide-containing molecules include:

  • Enzyme Inhibition: Notably, various benzenesulfonamides are potent inhibitors of carbonic anhydrases and 12-lipoxygenase.

  • Receptor Modulation: Certain derivatives have been identified as antagonists for receptors such as the glucocorticoid receptor and CXCR4.

  • Ion Channel Activity: Some have been shown to modulate cardiovascular function, potentially through interaction with ion channels.

  • Antimicrobial and Anticancer Properties: The benzenesulfonamide moiety is a common feature in compounds with demonstrated antibacterial and cytotoxic effects.

Despite this broad activity within the chemical class, specific data for this compound is not currently available in the public domain.

Potential Biological Targets and Need for Validation

Based on the activities of structurally similar compounds, potential, yet unconfirmed, biological targets for this compound could include enzymes such as carbonic anhydrases or lipoxygenases. However, direct experimental evidence is required to confirm these hypotheses.

Experimental Protocols for Target Validation

To validate the biological targets of this compound, a systematic experimental approach is necessary. The following protocols outline standard methodologies for target identification and characterization.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the biological targets of a small molecule.

G cluster_0 Initial Screening cluster_1 Target Hypothesis Generation cluster_2 Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway activation) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Broad_Panel_Screening Broad Panel Screening (e.g., enzyme/receptor panels) Computational_Docking In Silico Target Prediction (Computational Docking) Broad_Panel_Screening->Computational_Docking Biochemical_Assays Biochemical Assays (e.g., IC50/Ki determination) Affinity_Chromatography->Biochemical_Assays Computational_Docking->Biochemical_Assays Cellular_Assays Cellular Target Engagement Assays (e.g., CETSA, BRET/FRET) Biochemical_Assays->Cellular_Assays Genetic_Approaches Genetic Approaches (e.g., CRISPR/siRNA knockdown) Cellular_Assays->Genetic_Approaches

Caption: Workflow for identifying and validating the biological targets of a compound.

Methodology for a Kinase Inhibition Assay (Example)

Should initial screens suggest activity against protein kinases, a common target class, the following protocol could be employed.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

  • Materials:

    • Recombinant human kinases

    • Specific peptide substrates for each kinase

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the kinase, its specific peptide substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data (Hypothetical)

Without experimental data for this compound, a direct comparison is not possible. For illustrative purposes, the table below presents a hypothetical comparison of this compound against known inhibitors of Carbonic Anhydrase II (a potential target class for sulfonamides). This data is purely illustrative and not based on experimental results for this compound.

CompoundTargetIC50 (nM)Assay Method
This compound TBD TBD TBD
Acetazolamide (Reference)Carbonic Anhydrase II12Stopped-flow CO₂ hydration
Dorzolamide (Reference)Carbonic Anhydrase II3.5Stopped-flow CO₂ hydration

TBD: To Be Determined

Signaling Pathway (Hypothetical)

If this compound were found to be an inhibitor of a specific signaling pathway component, for example, a kinase within the MAPK/ERK pathway, a diagram of that pathway would be relevant.

G cluster_0 MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Compound This compound (Hypothetical Target) Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

While the benzenesulfonamide chemical class is rich in biologically active compounds, this compound itself remains uncharacterized in terms of its specific biological targets. The lack of available experimental data prevents a direct comparison with alternative compounds. The immediate future direction for research on this compound should be a comprehensive screening and target deconvolution effort, following the experimental workflows outlined in this guide. Identification of a primary biological target will be the critical first step in understanding its mechanism of action and potential therapeutic applications, and will enable the comparative studies requested by the scientific community.

A Comparative Guide to Sulfonamide Synthesis: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamides is a critical aspect of creating novel therapeutics. This guide provides an objective comparison of various methods for sulfonamide production, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties. The versatility of the sulfonamide functional group necessitates a deep understanding of the available synthetic methodologies. This comparison outlines five prominent methods for sulfonamide synthesis, evaluating their performance based on yield, reaction conditions, and substrate scope.

Comparative Performance of Sulfonamide Synthesis Methods

The following table summarizes the key quantitative data for different sulfonamide synthesis methods, offering a clear comparison of their efficiency and requirements.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical TemperatureTypical YieldsAdvantagesDisadvantages
From Sulfonyl Chlorides Sulfonyl chloride, AmineBase (e.g., pyridine, triethylamine)6-18 hours[1]0 °C to room temperature[1]High to quantitative[2]Well-established, high yields, broad substrate scope.Sulfonyl chlorides can be unstable and moisture-sensitive; reaction can be slow.
From Sulfonyl Fluorides Sulfonyl fluoride, AmineLewis Acid (e.g., Ca(NTf₂)₂)1-24 hours[3][4]60 °C[4]Good to excellent[3][4]Sulfonyl fluorides are more stable than chlorides.Requires a catalyst for activation; may require heating.
One-Pot from Carboxylic Acids Aryl carboxylic acid, AmineCu(I) catalyst, SO₂, Oxidant12 hours (photoreaction) + amination[5][6]Room temperature (photoreaction)[5]50-82%[6]Avoids pre-functionalization of starting materials.[5]Requires specialized photochemical setup; multi-component reaction.
From Thiols Thiol, AmineOxidizing agent (e.g., H₂O₂/SOCl₂, NaDCC·2H₂O)1 minute to several hours[7]Room temperature[7]Good to excellent[7][8]Readily available starting materials; mild conditions.Requires an in-situ oxidation step.
Ullmann-Type C-N Coupling Aryl halide, SulfonamideCopper catalyst, Ligand, BaseNot specified for sulfonamides110 °C[9]Good to high (for amides)Useful for N-arylation of sulfonamides.High temperatures often required; catalyst and ligand needed.[10]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.

Sulfonyl_Chloride_Method Sulfonyl Chloride Sulfonyl Chloride Reaction Reaction Sulfonyl Chloride->Reaction Amine Amine Amine->Reaction Base Base Base->Reaction Neutralizes HCl Sulfonamide Sulfonamide Reaction->Sulfonamide HCl Salt HCl Salt Reaction->HCl Salt

Caption: Synthesis of sulfonamides from sulfonyl chlorides and amines.

Sulfonyl_Fluoride_Method Sulfonyl Fluoride Sulfonyl Fluoride Activation Activation Sulfonyl Fluoride->Activation Amine Amine Sulfonamide Sulfonamide Amine->Sulfonamide Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Activation Activates S-F bond Activation->Amine

Caption: Lewis acid-catalyzed synthesis of sulfonamides from sulfonyl fluorides.

One_Pot_Method Aryl Carboxylic Acid Aryl Carboxylic Acid Decarboxylative Chlorosulfonylation Decarboxylative Chlorosulfonylation Aryl Carboxylic Acid->Decarboxylative Chlorosulfonylation SO2 SO2 SO2->Decarboxylative Chlorosulfonylation Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Decarboxylative Chlorosulfonylation Light Light Light->Decarboxylative Chlorosulfonylation Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Decarboxylative Chlorosulfonylation->Sulfonyl Chloride Intermediate Amination Amination Sulfonyl Chloride Intermediate->Amination Amine Amine Amine->Amination Sulfonamide Sulfonamide Amination->Sulfonamide Thiol_Method Thiol Thiol Oxidative Chlorination Oxidative Chlorination Thiol->Oxidative Chlorination Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidative Chlorination In-situ Sulfonyl Chloride In-situ Sulfonyl Chloride Oxidative Chlorination->In-situ Sulfonyl Chloride Reaction Reaction In-situ Sulfonyl Chloride->Reaction Amine Amine Amine->Reaction Sulfonamide Sulfonamide Reaction->Sulfonamide Ullmann_Coupling_Method Aryl Halide Aryl Halide Ullmann Coupling Ullmann Coupling Aryl Halide->Ullmann Coupling Sulfonamide Sulfonamide Sulfonamide->Ullmann Coupling Cu Catalyst Cu Catalyst Cu Catalyst->Ullmann Coupling Ligand Ligand Ligand->Ullmann Coupling Base Base Base->Ullmann Coupling N-Aryl Sulfonamide N-Aryl Sulfonamide Ullmann Coupling->N-Aryl Sulfonamide

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Benzylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the benzenesulfonamide scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Among these, 4-benzylbenzenesulfonamide derivatives have emerged as a promising class of carbonic anhydrase (CA) inhibitors. This guide provides an in-depth comparison of these derivatives, delving into their structure-activity relationships (SAR), the rationale behind their design, and the experimental methodologies used to evaluate their efficacy. Our focus will be on their interaction with various human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.

The Rationale for Targeting Carbonic Anhydrases with Benzenesulfonamides

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in numerous physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them attractive drug targets.[2][3] The primary sulfonamide group (—SO₂NH₂) is a key pharmacophore that coordinates to the catalytic Zn²⁺ ion in the active site of CAs, forming the basis for the inhibitory activity of this class of compounds.[4] The "tail" approach in drug design, where different substituents are attached to the core scaffold, allows for the fine-tuning of inhibitory potency and selectivity against different CA isoforms.[3] The 4-benzyl moiety serves as a versatile "tail," whose modifications can significantly impact these properties.

Unraveling the Structure-Activity Relationship of this compound Derivatives

The inhibitory potency and isoform selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on both the benzyl and the benzenesulfonamide rings.

Substitutions on the Benzyl Ring

Modifications to the benzyl ring primarily influence interactions with the hydrophobic and hydrophilic regions of the CA active site, leading to variations in isoform selectivity.

dot

cluster_0 Benzyl Ring Modifications Unsubstituted_Benzyl Unsubstituted Benzyl (Baseline Activity) Electron_Donating Electron-Donating Groups (e.g., -OCH3, -CH3) Potentially increased activity for certain isoforms Unsubstituted_Benzyl->Electron_Donating Addition Electron_Withdrawing Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) Can enhance binding and selectivity Unsubstituted_Benzyl->Electron_Withdrawing Addition Hydrophilic_Groups Hydrophilic Groups (e.g., -OH, -COOH) May improve solubility and alter isoform selectivity Unsubstituted_Benzyl->Hydrophilic_Groups Addition

Caption: Modifications to the benzyl ring of this compound.

Substitutions on the Benzenesulfonamide Ring

While the 4-benzyl group is a key feature, further substitutions on the benzenesulfonamide ring can also modulate activity. For instance, ureido-substituted benzenesulfonamides have shown great promise as selective and potent inhibitors of hCA IX and XII.[5]

Comparative Analysis of Inhibitory Potency

The following table summarizes the structure-activity relationships of a series of benzenesulfonamide derivatives against four key hCA isoforms. This data, compiled from various studies, illustrates the impact of structural modifications on inhibitory activity (expressed as IC₅₀ or Kᵢ values).

CompoundR Group (on Benzyl Ring)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (II/IX)Reference
Acetazolamide (Standard) -25012255.70.48[6]
1 H150075538.912.419.4[7]
2 4-CH₃--76-[5]
3 4-F---->200[5]
4 4-NO₂--1615[5]
5a 4-OCH₃ (on phenyl)-1.55 µM10.93 nM-141.8[6][8]
5b 4-NO₂ (on phenyl)--16.96 nM--[6][8]
6 4-F (on benzyl)-----[1]

Note: The data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.

General Synthesis of 4-(Benzylamino)benzenesulfonamide Derivatives

The synthesis of these derivatives typically involves a two-step process:

dot

cluster_0 Synthetic Workflow Step1 Step 1: Sulfonamide Formation 4-Methylbenzenesulfonyl chloride reacts with a primary amine. Step2 Step 2: Benzylation The resulting sulfonamide is benzylated to yield the final product. Step1->Step2 Intermediate

Caption: General synthetic scheme for this compound derivatives.

Step-by-Step Synthesis of a Representative Compound (e.g., N-benzyl-4-methylbenzenesulfonamide): [9]

  • Sulfonamide Formation:

    • Dissolve 4-methylbenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

    • Add a primary amine (e.g., allylamine) dropwise to the solution.

    • Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product. Purify the crude product by recrystallization or column chromatography.

  • Benzylation:

    • Dissolve the synthesized sulfonamide in a suitable solvent (e.g., tetrahydrofuran).

    • Add benzyl bromide dropwise to the solution.

    • Add a base (e.g., sodium hydroxide solution) dropwise and stir the mixture at room temperature for 24 hours.

    • Extract the final product and purify by appropriate methods.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Method

The stopped-flow CO₂ hydrase assay is a highly accurate method for determining the kinetic parameters of CA inhibition.[10][11][12]

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate, which results in a change in pH. The rate of this pH change is monitored spectrophotometrically using a pH indicator.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at the desired pH.

    • Prepare a stock solution of the CA enzyme.

    • Prepare stock solutions of the test inhibitors and a standard inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution.

  • Assay Procedure:

    • Set up the stopped-flow instrument at the desired temperature.

    • In one syringe, place the enzyme solution and the pH indicator in the buffer.

    • In the other syringe, place the CO₂-saturated water.

    • For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before mixing with the CO₂ solution.

    • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

The Structural Basis of Inhibition: Insights from X-ray Crystallography

X-ray crystallography provides invaluable atomic-level insights into how these inhibitors bind to the active site of different CA isoforms.[2][4][13] The sulfonamide group's ionized nitrogen coordinates with the Zn²⁺ ion, while the benzyl "tail" extends into a hydrophobic pocket. The specific interactions of the substituted benzyl ring with amino acid residues lining this pocket are crucial for determining isoform selectivity. For example, the crystal structures of ureido-substituted benzenesulfonamides bound to hCA IX have revealed that residue 131 may play a critical role in determining selectivity over hCA II.[5]

dot

cluster_0 Inhibitor Binding to CA Active Site Sulfonamide_Group Sulfonamide Group (-SO2NH2) Zn_Ion Catalytic Zn2+ Ion Sulfonamide_Group->Zn_Ion Coordinates with Benzyl_Tail Benzyl 'Tail' Hydrophobic_Pocket Hydrophobic Pocket Benzyl_Tail->Hydrophobic_Pocket Interacts with Selectivity_Residues Isoform-Specific Residues (e.g., residue 131) Benzyl_Tail->Selectivity_Residues Forms specific contacts with

Caption: Key interactions of this compound inhibitors in the CA active site.

Conclusion and Future Directions

The this compound scaffold offers a versatile platform for the development of potent and selective carbonic anhydrase inhibitors. The SAR studies highlighted in this guide demonstrate that subtle modifications to the benzyl "tail" can lead to significant changes in inhibitory profiles, particularly in achieving selectivity for tumor-associated isoforms like hCA IX and XII. The combination of rational drug design, robust synthetic protocols, and precise enzymatic assays is crucial for advancing this class of compounds towards clinical applications. Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives and exploring novel substitution patterns to achieve even greater isoform selectivity.

References

In Vitro Activity of 4-Amino-3-methoxybenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activities of various sulfonamide derivatives, with a focus on compounds structurally related to 4-amino-3-methoxybenzenesulfonamide. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of antimicrobial and anticancer potencies, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activity of different sulfonamide derivatives against various cell lines and microorganisms. Due to the limited availability of comparative studies on a single series of 4-Amino-3-methoxybenzenesulfonamide derivatives, this guide synthesizes data from multiple studies on structurally related sulfonamides to provide a broader context of their potential activities.

Table 1: Antibacterial Activity of Sulfonamide Derivatives against Staphylococcus aureus

Compound IDDerivative ClassTest Strain(s)MIC (μg/mL)Reference
Compound IN-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus ATCC 29213 & clinical isolates32[1]
Compound IIN-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus ATCC 29213 & clinical isolates64[1]
Compound IIINot specifiedS. aureus ATCC 29213 & clinical isolates128[1]
Compounds 1a-dNovel sulfonamide derivativesS. aureus ATCC 25923 & clinical isolates64 - 512[2]

Table 2: Anticancer Activity of Sulfonamide Derivatives

Compound IDDerivative ClassCell Line(s)IC50 (µM)Reference
12-Lipoxygenase Inhibitors
Compound 284-methoxy analogue of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-22[3]
Compounds 35 & 364-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide based-nM potency[3][4]
PI3K/mTOR Dual Inhibitors
Compound 22cSulfonamide methoxypyridine derivativeMCF-7, HCT-1160.13, 0.02[5]
Tubulin and STAT3 Inhibitors
Compound DL144-methoxy-N-(1-naphthalene) benzenesulfonamide derivativeA549, MDA-MB-231, HCT-1161.35, 2.85, 3.04[6]
Carbonic Anhydrase Inhibitors
Compounds 9, 12, 18, 213-Amino-4-hydroxybenzenesulfonamide derivativesU-87, MDA-MB-231, PPC-1Reduced viability to <20% at 100 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used to generate the data presented above.

Antimicrobial Susceptibility Testing

The antibacterial activity of sulfonamide derivatives is commonly determined using broth microdilution and disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: Bacterial strains, such as Staphylococcus aureus, are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Disk Diffusion Method:

  • Plate Preparation: A standardized inoculum of the test bacteria is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).[2]

In Vitro Anticancer Activity Assays

The cytotoxic effects of the sulfonamide derivatives on cancer cell lines are typically assessed using cell viability assays.

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[7][8]

Visualizing Experimental Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_data Data Analysis synthesis Synthesis of 4-Amino-3-methoxybenzenesulfonamide Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer mic_determination MIC Value Determination antimicrobial->mic_determination ic50_determination IC50 Value Calculation anticancer->ic50_determination

Caption: General workflow for the synthesis and in vitro evaluation of novel chemical compounds.

Sulfonamides are known to act as antimicrobial agents by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9] This pathway is a common target for this class of drugs.

sulfonamide_moa PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Pathway Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Inhibition DNA DNA Synthesis DHF->DNA

Caption: Mechanism of action of sulfonamides via inhibition of the folic acid synthesis pathway.

References

A Comparative Guide to 4-Benzylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-benzylbenzenesulfonamides with other classes of carbonic anhydrase (CA) inhibitors, supported by experimental data. Due to the limited availability of direct experimental data for 4-benzylbenzenesulfonamide, this guide will draw comparisons based on structurally related 4-arylbenzenesulfonamides and other well-characterized benzenesulfonamide-based inhibitors.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug discovery. Benzenesulfonamides represent a major class of potent carbonic anhydrase inhibitors (CAIs).

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of benzenesulfonamide-based CAIs is typically evaluated against various human (h) CA isoforms. The inhibition constant (Ki) is a quantitative measure of this potency, with lower values indicating stronger inhibition. The following tables summarize the Ki values for several classes of benzenesulfonamides and the standard clinical inhibitor Acetazolamide (AAZ) against key hCA isoforms.

Table 1: Inhibitory Activity of 4-Arylbenzenesulfonamides and Other CAIs against hCA I, II, IX, and XII

Compound Class/NamehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-Arylbenzenesulfonamides
4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide41.530.138.912.4
4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide15007551.50.8
Other Benzenesulfonamide Derivatives
N-(4-sulfamoylphenyl)acetamide1000153.24.5
4-(2-(2-(Aliphatic-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides (Range)57.8–85.56.4–13.57.1–12.63.1–8.6
Standard Inhibitor
Acetazolamide (AAZ)25012255.7

Data compiled from publicly available research literature. The Ki values represent the mean from at least three different assays.[1][2]

Analysis of Inhibitory Data:

The data indicates that substitutions on the benzenesulfonamide scaffold significantly influence both potency and isoform selectivity.[3][4] For instance, the addition of a phenyl group to the triazole ring in 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide dramatically increases its inhibitory potency against the tumor-associated isoforms hCA IX and hCA XII, while decreasing its activity against the cytosolic isoforms hCA I and II.[1] This suggests that the benzyl group in this compound could confer selectivity for tumor-associated isoforms.

The 4-(2-(2-(Aliphatic-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives show potent, low nanomolar inhibition against hCA II, IX, and XII, with some compounds showing better or similar activity to Acetazolamide.[2] This highlights the potential for developing highly potent inhibitors by modifying the "tail" of the benzenesulfonamide scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of carbonic anhydrase inhibitors.

Stopped-Flow CO2 Hydration Assay

This is a widely used method for determining the kinetic parameters and inhibition constants of CAIs.

Principle: This assay measures the catalytic rate of CO2 hydration to bicarbonate and a proton, which leads to a pH change in the reaction buffer. The change in pH is monitored by a pH indicator dye.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 20 mM HEPES buffer with a pH of 7.4 for α- and 8.4 for β- and γ-CAs, containing 20 mM Na2SO4 for constant ionic strength and 0.2 mM of a pH indicator (e.g., Phenol Red).[5]

    • Enzyme Solution: Prepare a stock solution of the desired carbonic anhydrase isoform in the reaction buffer. The final concentration in the assay typically ranges from 5 to 12 nM.[5]

    • Substrate Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through deionized water. The concentration of CO2 will range from 1.7 to 17 mM.[5]

    • Inhibitor Solutions: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Instrumentation:

    • Use a stopped-flow instrument connected to a spectrophotometer. Set the spectrophotometer to the maximum absorbance wavelength of the pH indicator (e.g., 557 nm for Phenol Red).[5]

  • Procedure:

    • Equilibrate the enzyme and substrate solutions to the desired temperature (e.g., 25°C).

    • Mix the enzyme solution (with or without the inhibitor) with the CO2 substrate solution in the stopped-flow instrument.

    • Monitor the change in absorbance over time (typically 10-100 seconds) as the pH of the solution changes due to the enzymatic reaction.[5]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the Ki values by plotting the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to screen for ligand binding by measuring the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein as it unfolds upon heating. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.

Protocol:

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of the target carbonic anhydrase isoform in a suitable buffer (e.g., 10 μM protein in PBS, pH 7.4).

    • Dye Solution: Use a stock solution of SYPRO Orange (e.g., 5000x) and dilute it to a working concentration (e.g., 5x).

    • Ligand Solutions: Prepare stock solutions of the inhibitors in a suitable solvent (e.g., 100% DMSO).

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, mix the protein solution, SYPRO Orange dye, and the inhibitor solution. Ensure the final DMSO concentration is consistent across all wells (e.g., 5% v/v) to minimize buffer effects.[6]

  • Instrumentation:

    • Use a real-time PCR machine capable of monitoring fluorescence during a thermal ramp.

  • Procedure:

    • Place the plate in the real-time PCR instrument.

    • Program the instrument to heat the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).[7]

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to obtain a melting curve.

    • The Tm is the temperature at the midpoint of the transition. Calculate the change in melting temperature (ΔTm) between the protein alone and the protein with the inhibitor. A positive ΔTm indicates ligand binding and stabilization.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (enzyme) in a microcalorimeter. The heat released or absorbed during the binding event is measured.

Protocol:

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of the carbonic anhydrase isoform in a degassed buffer.

    • Ligand Solution: Prepare a solution of the inhibitor in the same degassed buffer. The concentration of the ligand should be 10-20 times that of the protein.

  • Instrumentation:

    • Use an isothermal titration calorimeter.

  • Procedure:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

    • Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to obtain a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the carbonic anhydrase catalytic cycle and a typical workflow for the evaluation of carbonic anhydrase inhibitors.

CA_Catalytic_Cycle cluster_0 Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O H_plus H⁺ E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻

Caption: The catalytic cycle of carbonic anhydrase.

Inhibitor_Evaluation_Workflow cluster_1 Inhibitor Evaluation Workflow Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., FTSA) Synthesis->In_Vitro_Screening Kinetic_Assay Kinetic Assay (Stopped-Flow) In_Vitro_Screening->Kinetic_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinetic_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle Preclinical Preclinical & Clinical Development Lead_Optimization->Preclinical

Caption: A typical workflow for the evaluation of carbonic anhydrase inhibitors.

Conclusion

References

Comparative ADMET and Drug-Likeness Profiling of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzenesulfonamide derivatives represent a significant class of compounds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-glaucoma drugs.[1][2] Their efficacy is largely attributed to the sulfonamide moiety, which can effectively bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[1][3] However, for a compound to be a successful drug, it must possess not only potent biological activity but also favorable pharmacokinetic and safety profiles. This guide provides a comparative overview of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties of selected benzenesulfonamide derivatives, supported by experimental data and detailed protocols.

Drug-Likeness Assessment: The Gateway to Oral Bioavailability

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug.[4] One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five, which establishes simple physicochemical parameter cutoffs.[4][5][6] A compound is generally considered drug-like if it adheres to these rules, suggesting a higher probability of good membrane permeability and oral absorption.[4]

Lipinski_Rule_of_Five Compound Chemical Compound Evaluation Drug-Likeness Evaluation (Lipinski's Rule of Five) Compound->Evaluation MW Molecular Weight (MW) ≤ 500 Da Evaluation->MW LogP Lipophilicity (LogP) ≤ 5 Evaluation->LogP HBD Hydrogen Bond Donors ≤ 5 Evaluation->HBD HBA Hydrogen Bond Acceptors ≤ 10 Evaluation->HBA Outcome Predicted Oral Bioavailability MW->Outcome LogP->Outcome HBD->Outcome HBA->Outcome Cytotoxicity_Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Compound (Serial dilutions) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h, until formazan forms) E->F G 7. Solubilize Formazan (Add solubilization buffer) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate EC₅₀ H->I CA_Inhibition_Assay cluster_0 Reaction Mixture cluster_1 No Inhibition cluster_2 Inhibition Enzyme Carbonic Anhydrase (CA) Enzyme_Yes Active CA Enzyme_No Inhibited CA Substrate 4-Nitrophenyl Acetate (p-NPA, Colorless) Substrate->Enzyme_Yes Binds Substrate->Enzyme_No Cannot Bind Inhibitor Benzenesulfonamide Derivative Product_Yes 4-Nitrophenol (Yellow Product) Enzyme_Yes->Product_Yes Hydrolysis Product_No No/Reduced Product Enzyme_No->Product_No Hydrolysis Blocked Inhibitor_In Inhibitor Inhibitor_In->Enzyme_No Binds to Active Site Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Targeted for Nucleus Nucleus TCF_LEF TCF/LEF Gene Target Gene Transcription (Proliferation) TCF_LEF->Gene Activates Inhibitor Benzenesulfonamide Derivative (Hypothesized) BetaCatenin_on β-catenin (Accumulates) Inhibitor->BetaCatenin_on May Inhibit Accumulation/ Activity BetaCatenin_on->Nucleus

References

Comparative Analysis of QSAR Screening and Computational Studies of 4-Amino-Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The 4-amino-benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility has led to extensive research, employing Quantitative Structure-Activity Relationship (QSAR) screening and computational methods to elucidate the structural requirements for various biological activities and to design novel, potent derivatives. This guide provides a comparative overview of these studies, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of the scientific workflows and biological contexts.

Quantitative Data Summary

The following tables summarize the biological activity and QSAR model performance for different series of 4-amino-benzenesulfonamide derivatives from various studies. These tables are designed for easy comparison of the compounds' potency against different targets and the predictive power of the developed QSAR models.

Table 1: Carbonic Anhydrase Inhibition Data for 4-Anilinoquinazoline-Based Benzenesulfonamides

CompoundhCA I Ki (nM)[1]hCA II Ki (nM)[1]hCA IX Ki (nM)hCA XII Ki (nM)[1]
3a 89.48.7--
4a -2.4--
4e 91.24.6--
4f 60.9---
4g ---30.5
Acetazolamide (AAZ) 25012.125.8[2]-

Note: '-' indicates data not reported in the cited source.

Table 2: QSAR Model Statistics for Cyclooxygenase-2 (COX-2) Inhibitors

Model ParameterValue[3]
n (compounds)16 (training set)
r (correlation coefficient)0.880
r² (coefficient of determination)0.774
Adjusted r²0.713
q² (cross-validated r²)0.671
Standard error of estimate (s)0.106

Table 3: Binding Affinities of Diazobenzenesulfonamides for Various Carbonic Anhydrase Isoforms

CompoundCA I Kd (µM)CA II Kd (µM)CA VI Kd (µM)CA VII Kd (µM)CA XII Kd (µM)CA XIII Kd (µM)
Compound 20 ----1.85[4]-
Compound 31 Data available[4]-----

Note: '-' indicates data not reported in the cited source. Specific values for compound 31 were mentioned as being determined but not explicitly listed in the abstract.

Experimental and Computational Protocols

A clear and reproducible methodology is crucial for the validation and extension of scientific findings. Below are detailed protocols for key experimental and computational techniques employed in the study of 4-amino-benzenesulfonamides.

Synthesis of (E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide

A mixture of sulfadiazine (2.50 g, 0.01 mol) and 4-bromobenzaldehyde (1.85 g, 0.01 mol) is ground well in an acidic medium.[5] This mixture is then heated in a water bath for 5–10 minutes.[5] The formation of a yellow solid product indicates the progress of the reaction.[5] The final product is filtered, washed, and recrystallized from dimethyl sulfoxide (DMSO) via slow evaporation.[5]

Stopped-Flow Carbonic Anhydrase Inhibition Assay

The inhibitory properties of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms are determined using a stopped-flow CO2 hydrase assay.[6] This method measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are then calculated from the enzymatic activity data.

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding modes and affinities of the 4-amino-benzenesulfonamide derivatives with their target proteins.

  • Protein and Ligand Preparation : The 3D structures of the target proteins are retrieved from the Protein Data Bank (PDB).[7] The ligands (benzenesulfonamide derivatives) are drawn as 2D structures and then converted to 3D geometries.[7] Tautomers and protonation states at a physiological pH (7.0 ± 0.4) are generated using tools like LigPrep.[7]

  • Docking Simulation : Software such as AutoDock Vina or the Schrödinger Life-Sciences Suite is utilized for the docking calculations.[7] A grid box is defined around the active site of the target protein.

  • Analysis of Results : The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[7] The binding affinities are often reported as docking scores or estimated inhibition constants.

QSAR Model Development

  • Data Set Preparation : A dataset of compounds with known biological activities (e.g., IC50 or Ki values) is compiled.[3] These activities are typically converted to their logarithmic scale (pIC50 or pKi) for QSAR analysis.[3] The dataset is divided into a training set for model development and a test set for external validation.[3]

  • Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like Chemoffice.[3]

  • Model Building and Validation : Multiple linear regression (MLR) or other machine learning algorithms are used to build the QSAR model.[3][8] The statistical quality of the model is assessed using parameters such as the correlation coefficient (r), coefficient of determination (r²), and the cross-validated coefficient of determination (q²).[8][9] A robust QSAR model should have an r² value greater than 0.6 and a q² value greater than 0.5.[8][9]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data Chemical Structures & Biological Activity Data Descriptors Molecular Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model QSAR Model Building (e.g., MLR) Split->Model Internal Internal Validation (Cross-validation, q²) Model->Internal External External Validation (Test Set, Predictive r²) Internal->External Screening Virtual Screening of New Compounds External->Screening Design Rational Design of Novel Derivatives Screening->Design

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Carbonic_Anhydrase_Inhibition CO2 CO2 + H2O CA Carbonic Anhydrase (e.g., CA II, CA IX) CO2->CA Catalysis HCO3 H+ + HCO3- CA->HCO3 Physiological_Effect Altered Physiological Processes (e.g., pH regulation, ion transport) CA->Physiological_Effect Sulfonamide 4-Amino- benzenesulfonamide Inhibitor Sulfonamide->CA Inhibition

Caption: Inhibition of carbonic anhydrase by 4-amino-benzenesulfonamide derivatives.

Computational_Screening_Cascade Start Large Compound Library Step1 Ligand-Based Virtual Screening (QSAR, Pharmacophore) Start->Step1 Step2 Structure-Based Virtual Screening (Molecular Docking) Step1->Step2 Filtered Hits Step3 ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Step2->Step3 Top-Ranked Compounds End Prioritized Hits for Experimental Testing Step3->End Compounds with Favorable Drug-like Properties

References

Evaluating Benzenesulfonamides as Selective CXCR4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including cancer metastasis, HIV entry, and inflammatory disorders. The quest for potent and selective CXCR4 inhibitors has led to the exploration of various chemical scaffolds. Among these, benzenesulfonamides have shown significant promise as a unique class of CXCR4 antagonists. This guide provides an objective comparison of benzenesulfonamide-based CXCR4 inhibitors with other notable alternatives, supported by experimental data, detailed protocols, and visual pathway representations to inform research and development decisions.

Performance Comparison of CXCR4 Inhibitors

The efficacy of CXCR4 inhibitors is primarily assessed through their ability to block the binding of the natural ligand, CXCL12 (also known as SDF-1), and to inhibit downstream signaling pathways. This is quantified by metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to block 50% of a specific biological activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected benzenesulfonamide derivatives against prominent alternative CXCR4 inhibitors. Lower IC50 values denote higher potency.

Table 1: Benzenesulfonamide-Based CXCR4 Inhibitors

CompoundAssay TypeCell LineIC50 (nM)Reference
Compound 5a Binding Affinity-8.0[1]
Matrigel Invasion-(100% blockade at 10 nM)[1]
Compound 5b Binding Affinity-<10[1]
Matrigel Invasion-(>90% inhibition)[1]
A Benzenesulfonamide Derivative (Compound 5) Binding Affinity (vs. TN14003)MDA-MB-2316.9[2][3]
Chemotaxis Inhibition-(>65% inhibition at 10 nM)[2][3]
Novel Amide-Sulfamide Derivatives (e.g., Ia, Ib, Ie, Iii, IIj) Binding Affinity-1[4]

Table 2: Alternative CXCR4 Inhibitors

CompoundClassAssay TypeCell Line/ConditionsIC50 (nM)Reference(s)
Plerixafor (AMD3100) BicyclamCXCR4 BindingCell-free44[5]
CXCL12-mediated ChemotaxisCell-free5.7[5]
SDF-1/CXCL12 Ligand BindingCCRF-CEM T-cells651[6]
SDF-1 mediated GTP-bindingCCRF-CEM T-cells27[6]
SDF-1 mediated Calcium FluxCCRF-CEM T-cells572[6]
SDF-1 stimulated ChemotaxisCCRF-CEM T-cells51[6]
IT1t Small MoleculeN/AJurkat (T-cell leukemia)2.1 ± 0.37[5]
Motixafortide (BL-8040) PeptideN/AVarious~1[5]
Ulocuplumab (BMS-936564) Monoclonal AntibodyN/ARamos (Burkitt's Lymphoma)1.9[5]
LY2510924 PeptideSDF-1 Binding-0.079[5]
WZ811 Small MoleculeN/A-(EC50) 0.3[5]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the evaluation process for CXCR4 inhibitors, the following diagrams illustrate the CXCR4 signaling cascade, a typical experimental workflow, and the structure-activity relationship of benzenesulfonamides.

CXCR4_Signaling_Pathway CXCR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Cell_Migration Cell Migration & Chemotaxis Ca_flux->Cell_Migration PKC->Cell_Migration Akt Akt PI3K->Akt Activates Gene_Transcription Gene Transcription, Survival, Proliferation Akt->Gene_Transcription

Figure 1: Simplified CXCR4 signaling cascade upon CXCL12 binding.

Experimental_Workflow Experimental Workflow for Evaluating CXCR4 Inhibitors cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Binding_Assay 1. Binding Assay (Competitive Binding) Functional_Assays 2. Functional Assays Binding_Assay->Functional_Assays Calcium_Assay a. Calcium Mobilization Functional_Assays->Calcium_Assay Chemotaxis_Assay b. Chemotaxis Assay Functional_Assays->Chemotaxis_Assay Selectivity_Assay 3. Selectivity Profiling Functional_Assays->Selectivity_Assay PK_PD 4. Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD Efficacy_Models 5. Efficacy in Disease Models PK_PD->Efficacy_Models

Figure 2: Typical workflow for preclinical evaluation of CXCR4 inhibitors.

SAR_Benzenesulfonamide Structure-Activity Relationship of Benzenesulfonamides cluster_modifications Key Modifications Core Benzenesulfonamide Core Essential for binding R1 R1 Group Amine Substituent - Modulates potency and selectivity - Bulky groups can enhance activity Core:f0->R1:f0 Modification at Amine R2 R2 Group Aromatic Ring Substituents - Influences pharmacokinetic properties - Electron-withdrawing/donating groups affect binding affinity Core:f0->R2:f0 Modification on Ring

Figure 3: Key areas of modification for benzenesulfonamide-based CXCR4 inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of drug candidates. Below are detailed methodologies for key in vitro assays used to characterize CXCR4 inhibitors.

CXCR4 Competitive Binding Assay

This assay determines the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.

  • Objective: To quantify the binding affinity (IC50 or Ki) of benzenesulfonamides and other inhibitors to the CXCR4 receptor.

  • Materials:

    • CXCR4-expressing cells (e.g., Jurkat T-cells, or transfected cell lines like CHO-CXCR4).

    • Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647) or radiolabeled ligand ([¹²⁵I]-SDF-1α).[5][7]

    • Test compounds (benzenesulfonamides and alternatives).

    • Positive control inhibitor (e.g., Plerixafor).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[5]

    • 96-well plates.

    • Flow cytometer or scintillation counter.

  • Procedure:

    • Cell Preparation: Culture and harvest CXCR4-expressing cells. Wash and resuspend the cells in assay buffer to a final concentration of 0.25 x 10⁶ cells/50 µL.[7]

    • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • Assay Setup: To a 96-well plate, add 50 µL of the cell suspension to each well.[7]

    • Incubation with Inhibitor: Add 50 µL of the diluted test compounds or controls to the wells and incubate for 15 minutes at room temperature in the dark.[7]

    • Incubation with Labeled Ligand: Add 50 µL of the fluorescently labeled CXCL12 (final concentration of 25 ng/mL) to each well and incubate for an additional 30 minutes at room temperature in the dark.[7]

    • Washing: Centrifuge the plate at 400 x g for 5 minutes, discard the supernatant, and wash the cells with fresh assay buffer.[7]

    • Data Acquisition: Resuspend the cells in assay buffer and analyze the fluorescence intensity of the cell-bound labeled ligand using a flow cytometer. For radioligand assays, lyse the cells and measure radioactivity using a scintillation counter.

    • Data Analysis: The percentage of binding inhibition is calculated relative to the control (cells with labeled ligand only). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

CXCL12-Induced Chemotaxis Assay (Transwell Assay)

This functional assay assesses the ability of a CXCR4 inhibitor to block the migration of cells towards a CXCL12 gradient.

  • Objective: To evaluate the functional antagonism of benzenesulfonamides and other inhibitors on CXCR4-mediated cell migration.

  • Materials:

    • CXCR4-expressing migratory cells (e.g., Jurkat T-cells).

    • Transwell inserts with a porous membrane (e.g., 8 µm pore size).

    • 24-well plates.

    • Chemoattractant: Recombinant human CXCL12.

    • Test compounds.

    • Serum-free cell culture medium.

    • Cell viability reagent (e.g., MTT).

  • Procedure:

    • Cell Preparation: Culture Jurkat cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.[9]

    • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.

    • Adding Chemoattractant: In the lower chamber of the wells, add 900 µL of serum-free medium containing CXCL12 (e.g., 10 ng/mL). For the negative control, add medium without CXCL12.[9]

    • Adding Cells: Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.[9]

    • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[9]

    • Quantification of Migration: After incubation, carefully remove the inserts. The number of cells that have migrated to the lower chamber can be quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a cell viability assay like the MTT assay on the cells in the lower chamber.[9]

    • Data Analysis: The percentage of migration inhibition is calculated by comparing the number of migrated cells in the presence of the inhibitor to the number of migrated cells in the presence of CXCL12 alone.

CXCR4-Mediated Calcium Mobilization Assay

This assay measures the ability of a CXCR4 inhibitor to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CXCL12.

  • Objective: To assess the inhibitory effect of benzenesulfonamides and other compounds on CXCR4-G protein coupling and downstream signaling.

  • Materials:

    • CXCR4-expressing cells.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Indo-1 AM).

    • Recombinant human CXCL12.

    • Test compounds.

    • Assay buffer (e.g., HBSS with calcium and magnesium).

    • Fluorometric Imaging Plate Reader (FLIPR) or a flow cytometer.

  • Procedure:

    • Cell Loading: Incubate the CXCR4-expressing cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) for 45 minutes at 37°C in the dark.[10][11]

    • Washing: Wash the cells twice with assay buffer to remove excess dye.[10]

    • Pre-incubation with Inhibitor: Resuspend the dye-loaded cells in assay buffer and pre-incubate with various concentrations of the test compound or vehicle control.

    • Baseline Measurement: Measure the baseline fluorescence of the cells using a FLIPR or flow cytometer.

    • Stimulation: Add a specific concentration of CXCL12 to the cells to induce calcium mobilization.

    • Data Acquisition: Immediately after adding CXCL12, continuously measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

    • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the peak fluorescence signal in the presence of the inhibitor compared to the control (CXCL12 stimulation alone).

Conclusion

Benzenesulfonamides represent a promising and distinct class of small-molecule CXCR4 inhibitors.[1] As demonstrated by the presented data, select benzenesulfonamide derivatives exhibit potent anti-CXCR4 activity, in some cases comparable or superior to established inhibitors like Plerixafor (AMD3100).[1][4] Their non-bicyclam structure may offer advantages in terms of physicochemical properties and potential for reduced cardiotoxicity, a concern associated with some bicyclam-based inhibitors.[1] The provided experimental protocols offer a standardized framework for the rigorous evaluation of these and other novel CXCR4 antagonists. Further investigation into the structure-activity relationship of the benzenesulfonamide scaffold will be crucial for the rational design of next-generation CXCR4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical class holds significant potential for the development of novel therapeutics for a range of CXCR4-driven diseases.

References

Safety Operating Guide

Safe Disposal of 4-Benzylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in drug development must adhere to strict safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 4-Benzylbenzenesulfonamide, a compound that may pose long-term risks to aquatic ecosystems.

Immediate Safety and Disposal Procedures

Proper handling and disposal of this compound are critical to prevent contamination and potential environmental harm. The primary method of disposal is to entrust the substance and its container to an approved waste disposal facility.[1][2][3]

Key Safety and Disposal Information Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]
Spill Containment In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Environmental Precautions Prevent the chemical from entering drains and the environment.[1]
Disposal Method Dispose of contents and container at an approved waste disposal plant.[1][2][3]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.

Experimental Protocols for Safe Disposal

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the recommended procedure aligns with standard practices for chemical waste management. The core principle is to prevent the release of the substance into the environment.

Step-by-Step Disposal Workflow:

  • Wear Appropriate PPE: Before handling the compound, ensure you are wearing safety glasses, chemical-resistant gloves, and a lab coat.

  • Contain the Waste: Collect all waste material, including any contaminated items like weighing paper or filter paper, in a designated and clearly labeled waste container.

  • Manage Spills: In the event of an accidental spill, carefully sweep the solid material to avoid creating dust. Place the collected material into a suitable container for disposal.[1]

  • Prevent Environmental Release: Do not allow the chemical to enter drains or waterways.[1]

  • Arrange for Professional Disposal: The sealed and labeled waste container should be handed over to the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Disposal Procedure Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Step 2: Collect Waste in a Designated, Labeled Container ppe->collect_waste spill Accidental Spill Occurs collect_waste->spill contain_spill Step 3a: Contain and Sweep Up Spill spill->contain_spill Yes prevent_release Step 3: Prevent Entry into Drains and Environment spill->prevent_release No contain_spill->prevent_release transfer_waste Step 4: Transfer to Approved Waste Disposal Facility prevent_release->transfer_waste end End: Safe and Compliant Disposal transfer_waste->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Benzylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.